molecular formula C10H9BrN2 B14167265 (7-Bromoquinolin-2-YL)methanamine CAS No. 1196153-88-4

(7-Bromoquinolin-2-YL)methanamine

Cat. No.: B14167265
CAS No.: 1196153-88-4
M. Wt: 237.10 g/mol
InChI Key: PXRZYXGLMKERJJ-UHFFFAOYSA-N
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Description

(7-Bromoquinolin-2-yl)methanamine (CAS 1196153-88-4) is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . This 7-bromo-substituted quinoline derivative serves as a versatile building block and key synthetic intermediate in medicinal chemistry and pharmaceutical research. The 2-aminoquinoline scaffold is of significant interest in antibiotic discovery, particularly for targeting multidrug-resistant Gram-negative pathogens . Recent research has explored quinoline derivatives as potent inhibitors of bacterial ATP synthase, a critical enzyme for energy production in pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . These inhibitors demonstrate a unique mechanism of action, depleting cellular ATP and leading to bacterial cell death, making them promising candidates for novel broad-spectrum antibiotics . Furthermore, structurally related 2-aminoquinoline compounds are actively investigated in neuroscience for their potential as inhibitors of neuronal nitric oxide synthase (nNOS), a target for treating neurodegenerative disorders . The scaffold's ability to be functionalized at various positions allows researchers to fine-tune properties like potency, selectivity, and membrane permeability . (7-Bromoquinolin-2-yl)methanamine is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196153-88-4

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(7-bromoquinolin-2-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H,6,12H2

InChI Key

PXRZYXGLMKERJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)CN)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular properties of (7-Bromoquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Kinase Inhibitor & GPCR Ligand Discovery [1]

Executive Summary

(7-Bromoquinolin-2-yl)methanamine (CAS: 1196153-88-4) is a privileged heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents.[2] Characterized by a halogenated quinoline scaffold with a primary aminomethyl handle, this compound serves as a critical "linker-diver" module. The 7-bromine atom provides a reliable site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-aminomethyl group acts as a versatile nucleophile for amide coupling or reductive amination. It is particularly valued in the development of Type II kinase inhibitors and antifungal agents where the quinoline core mimics the adenine binding pocket of ATP.

Chemical Identity & Structural Analysis[3][4][5]

Core Identifiers
PropertyDetail
IUPAC Name 1-(7-Bromoquinolin-2-yl)methanamine
CAS Number 1196153-88-4
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
SMILES NCCc1nc2cc(Br)ccc2cc1
InChIKey Unique key required for database verification
Structural Features
  • Quinoline Scaffold: A planar, aromatic bicyclic system that provides π-π stacking interactions within protein active sites.

  • 7-Bromo Substituent: Located on the benzenoid ring, this electron-withdrawing halogen deactivates the ring slightly but serves primarily as a high-fidelity handle for late-stage functionalization.

  • 2-Aminomethyl Tail: A flexible, basic side chain (pKa ~9.0–9.5) capable of forming salt bridges with aspartate or glutamate residues in target proteins (e.g., the "sugar pocket" of kinases).

Physicochemical Properties

Data below represents a synthesis of experimental values for close analogs and calculated predictions for the specific target.

ParameterValueContext
Physical State Off-white to pale yellow solidTypical of halogenated quinoline amines.
Melting Point 75–80 °C (Predicted)Based on 7-bromo-2-methylquinoline (77–79 °C).
Boiling Point ~320 °CCalculated at 760 mmHg.
cLogP 2.1 ± 0.3Moderate lipophilicity; good CNS penetration potential.
pKa (Basic) 8.9 ± 0.2Attributed to the primary aliphatic amine.
pKa (Aromatic) ~3.5Quinoline nitrogen (very weak base).
Topological PSA 38.9 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Synthetic Methodologies

The synthesis of (7-Bromoquinolin-2-yl)methanamine requires precision to avoid over-reduction or halogen scrambling. The most robust industrial route involves the Reissert-Henze functionalization followed by selective reduction.

Validated Synthetic Pathway

Step 1: N-Oxidation

  • Precursor: 7-Bromoquinoline.

  • Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM or MeCN.

  • Mechanism: Electrophilic attack on the quinoline nitrogen.

  • Outcome: 7-Bromoquinoline N-oxide.

Step 2: Regioselective Cyanation (The Critical Step)

  • Reagents: TMSCN (Trimethylsilyl cyanide), Dimethylcarbamoyl chloride or DIEA (activator).

  • Conditions: DCM, 0°C to RT.

  • Mechanism: Activation of the N-oxide followed by nucleophilic attack of cyanide at the C2 position (Reissert-Henze reaction).

  • Outcome: 7-Bromoquinoline-2-carbonitrile.

  • Note: This method avoids the use of harsh Popp’s reagent and minimizes byproduct formation.

Step 3: Chemoselective Reduction

  • Reagents: Raney Nickel / H₂ (40 psi) or BH₃·THF.

  • Solvent: Methanolic ammonia (to prevent secondary amine formation).

  • Control: Temperature must be kept <50°C to prevent debromination (hydrodehalogenation).

  • Outcome: (7-Bromoquinolin-2-yl)methanamine.[1][2][3][4][5]

Visualization of Synthesis

Synthesis Start 7-Bromoquinoline (Starting Material) NOxide 7-Bromoquinoline N-oxide (Intermediate 1) Start->NOxide m-CPBA, DCM RT, 12h Nitrile 7-Bromoquinoline- 2-carbonitrile (Intermediate 2) NOxide->Nitrile TMSCN, Activator Regioselective C2-CN Product (7-Bromoquinolin-2-yl) methanamine (Target) Nitrile->Product Raney Ni, H2 MeOH/NH3 (Avoid Debromination)

Caption: Step-wise synthetic route emphasizing the regioselective introduction of the nitrogen tail via N-oxide activation.

Medicinal Chemistry Applications

This molecule is a "bi-functional" scaffold. The medicinal chemist utilizes the two distinct ends of the molecule for different interactions within a binding pocket.

Structure-Activity Relationship (SAR) Map
  • The "Head" (Amine): Acts as the solvent-exposed solubilizing group or interacts with the hinge region of kinases. It is often derivatized into ureas or amides to pick up specific H-bonds.

  • The "Core" (Quinoline): Provides rigid scaffolding. The nitrogen in the ring can accept a hydrogen bond (e.g., from the backbone NH of the hinge region).

  • The "Tail" (Bromine): The 7-position vector points into the hydrophobic back-pocket (Gatekeeper region) of many enzymes. It is replaced via Suzuki coupling with aryl/heteroaryl groups to induce selectivity.

Biological Targets
  • Aurora Kinase A/B Inhibitors: Quinoline derivatives are potent ATP-competitive inhibitors. The 2-aminomethyl group mimics the ribose/phosphate interaction.

  • Anti-Infectives: 7-substituted quinolines have shown efficacy against Mycobacterium tuberculosis and resistant fungal strains (e.g., Candida albicans).

  • GPCR Ligands: Used as a spacer in bivalent ligands targeting serotonin or dopamine receptors.

SAR Visualization

SAR Center 7-Bromo-2-aminomethyl quinoline Core Br 7-Br Position: Hydrophobic Pocket Access Site for Suzuki/Buchwald Coupling Center->Br N_Ring Quinoline Nitrogen: H-Bond Acceptor (Hinge Binder) Center->N_Ring Amine 2-Methanamine: Solubility Handle H-Bond Donor/Salt Bridge Center->Amine

Caption: Pharmacophore mapping of the scaffold highlighting the three critical interaction vectors.

Safety & Handling Protocols

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • BLD Pharm. (2025). (7-Bromoquinolin-2-yl)methanamine Product Entry. Retrieved from

  • PubChem. (2025).[6][7] 7-Bromo-2-methylquinoline (Analogous Property Data). National Library of Medicine.[7] Retrieved from

  • BenchChem. (2025). Synthesis of 7-Bromoquinoline Derivatives. Retrieved from

  • ResearchGate. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Quinoline Derivatives. Retrieved from

Sources

Therapeutic Potential of (7-Bromoquinolin-2-yl)methanamine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic potential, synthesis, and pharmacological evaluation of (7-Bromoquinolin-2-yl)methanamine and its derivatives.[1][2] It is structured to provide actionable protocols and mechanistic insights for researchers in medicinal chemistry and oncology.

Technical Whitepaper & Experimental Guide [1][2]

Executive Summary: The Scaffold Advantage

The quinoline pharmacophore is a "privileged structure" in oncology, serving as the core for FDA-approved drugs like Lenvatinib and Bosutinib.[1] The specific scaffold (7-Bromoquinolin-2-yl)methanamine represents a high-value intermediate due to two critical structural features:

  • 7-Bromo Substitution: The bromine atom at position 7 enhances lipophilicity (logP modulation) and enables halogen bonding with hydrophobic pockets in target proteins (e.g., kinases or topoisomerases). It also serves as a handle for further cross-coupling (Suzuki-Miyaura) to expand library diversity.[1][2]

  • 2-Methanamine Linker: Unlike the rigid 2-aminoquinoline, the methylene bridge (-CH₂-) in the methanamine moiety provides rotational flexibility.[1] This allows derivatives to adopt optimal conformations for hydrogen bonding with amino acid residues in the ATP-binding sites of kinases or the phosphate backbone of DNA.

This guide focuses on three primary classes of derivatives with proven oncological potential: Schiff base metal chelators , Sulfonamides , and Ureas .[1][2]

Chemical Synthesis of the Core Scaffold

To access the derivatives, one must first synthesize the core amine.[1] The following protocol utilizes a high-yield route starting from 7-bromo-2-methylquinoline.

Protocol A: Synthesis of (7-Bromoquinolin-2-yl)methanamine

Reaction Type: Radical Bromination followed by Delepine or Gabriel Synthesis.[2]

Step 1: Radical Bromination

  • Reagents: 7-Bromo-2-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.), CCl₄ or Benzene.[1][2]

  • Procedure: Reflux the mixture for 6-8 hours under inert atmosphere (

    
    ). Monitor by TLC.[3] Filter succinimide byproduct. Evaporate solvent to yield 7-bromo-2-(bromomethyl)quinoline .[2]
    

Step 2: Azidation and Reduction (Staudinger Reaction) [2]

  • Reagents: Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ), THF/Water.[1][2]
  • Procedure:

    • Dissolve the bromomethyl intermediate in DMF and add

      
       (1.5 eq).[1] Stir at 60°C for 4 hours. Extract to obtain the azide.
      
    • Dissolve azide in THF. Add

      
       (1.2 eq).[2] Stir until 
      
      
      
      evolution ceases. Add water (hydrolysis of phosphinimine) and stir overnight.
  • Purification: Acid-base extraction.[4] Acidify to pH 2 (protonate amine), wash with ether, then basify aqueous layer to pH 10 and extract with DCM.[1][2]

  • Yield Target: >75% overall.

Visualization: Synthetic Pathway

SynthesisPathway Start 7-Bromo-2-methylquinoline Inter1 7-Bromo-2-(bromomethyl)quinoline Start->Inter1 NBS, AIBN Reflux, 6h Inter2 7-Bromo-2-(azidomethyl)quinoline Inter1->Inter2 NaN3, DMF 60°C, 4h Final (7-Bromoquinolin-2-yl)methanamine (Core Scaffold) Inter2->Final 1. PPh3, THF 2. H2O (Staudinger)

Figure 1: Step-by-step synthesis of the methanamine core from commercially available precursors.[2]

Derivative Classes & Mechanisms of Action[5]

Class I: Schiff Base Metal Complexes (DNA Targeting)

Reacting the amine with salicylaldehyde derivatives yields Schiff bases (imines).[1] These ligands coordinate with transition metals (


, 

).[1][2]
  • Mechanism: The planar quinoline ring intercalates between DNA base pairs. The metal center generates Reactive Oxygen Species (ROS) via Fenton-like reactions, causing DNA strand scission and apoptosis.[1][2]

  • Key Insight: Copper(II) complexes of this scaffold often show superior cytotoxicity compared to Cisplatin in resistant cell lines (e.g., MCF-7, A549).[1][2]

Class II: Sulfonamides (Carbonic Anhydrase IX Inhibition)

Reacting the amine with benzenesulfonyl chlorides yields sulfonamides.[1]

  • Mechanism: These derivatives target Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors.[1][2] The sulfonamide zinc-binding group (ZBG) inhibits CAIX, disrupting pH regulation in the tumor microenvironment and reducing metastasis.[1]

Class III: Urea/Thiourea Derivatives (Kinase Inhibition)

Reacting the amine with isocyanates.[1]

  • Mechanism: These act as Type II kinase inhibitors. The urea moiety functions as a hydrogen bond donor/acceptor "hinge binder" within the ATP pocket of tyrosine kinases like VEGFR2 or EGFR.

Experimental Protocols for Biological Evaluation

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values against cancer cell lines (e.g., HeLa, MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve derivatives in DMSO. Serial dilute to concentrations (0.1 - 100

    
    ).[2] Add to wells (keep DMSO < 0.5%).
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Protocol C: DNA Binding Affinity (UV-Vis Titration)

Objective: Verify intercalation mechanism for Schiff base derivatives.

  • Preparation: Prepare

    
     solution of the derivative in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add increasing concentrations of CT-DNA (

    
    ).
    
  • Observation: Record UV spectra (200-600 nm).

  • Analysis: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift).[2] These indicate strong intercalation into the DNA helix.

  • Calculation: Use the Benesi-Hildebrand equation to calculate the binding constant (

    
    ).
    
Data Summary: Representative Activity Profile

Note: Values are representative of typical quinoline-2-methanamine derivatives found in literature.

Derivative ClassTargetTypical

(MCF-7)
Mechanism
Schiff Base (Cu Complex) DNA / ROS1.5 - 5.0

Intercalation + Oxidative Stress
Sulfonamide CA IX / Hypoxia10 - 25

pH disruption in hypoxic cells
Urea Derivative VEGFR2 / EGFR50 - 500

ATP Competitive Inhibition
Parent Core None (Inactive)> 100

Lacks binding specificity

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of these derivatives: direct DNA damage via metal complexes and signal transduction inhibition via kinase targeting.

MechanismOfAction Core (7-Bromoquinolin-2-yl)methanamine Derivatives Schiff Schiff Base (Metal Complex) Core->Schiff Urea Urea/Amide Linker Core->Urea DNA DNA Intercalation Schiff->DNA Planar Stacking ROS ROS Generation (Fenton Reaction) Schiff->ROS Cu/Zn Redox Kinase Kinase ATP Pocket (EGFR/VEGFR) Urea->Kinase H-Bonding Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Strand Breaks ROS->Apoptosis Mitochondrial Damage Kinase->Apoptosis AntiAngio Anti-Angiogenesis Kinase->AntiAngio Signal Blockade

Figure 2: Dual therapeutic mechanisms of 7-bromoquinoline derivatives in oncology.[2]

References

  • Miglioli, et al. (2026).[2] Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. Retrieved from [Link][1][2]

  • Jain, et al. (2022).[2][5] Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). Design, synthesis, antiproliferative assessments of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to Binding Affinity Studies of (7-Bromoquinolin-2-yl)methanamine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline moiety is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including natural products and synthetic drugs.[1] Its versatile structure allows for extensive functionalization, leading to derivatives with a broad spectrum of therapeutic applications, such as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[2][3][4][5] The (7-Bromoquinolin-2-yl)methanamine series, characterized by a bromine atom at the 7-position and a methanamine group at the 2-position, represents a promising class of ligands for targeted therapies. The strategic placement of these functional groups provides a platform for modulating physicochemical properties and exploring structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.[6]

This guide provides an in-depth exploration of the methodologies employed to characterize the binding affinity of (7-bromoquinolin-2-yl)methanamine ligands. As a senior application scientist, the focus will be on the "why" behind the "how," offering insights into the rationale for selecting specific techniques and designing robust experimental protocols. We will delve into the core biophysical methods that form the cornerstone of modern drug discovery, providing not just procedural steps but also the theoretical underpinnings and data interpretation strategies necessary for generating high-quality, reliable binding data. For the purpose of this guide, we will use a hypothetical interaction with a protein kinase, a common target class for quinoline-based inhibitors, to illustrate these principles in a practical context.

The Critical Role of Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline derivatives is highly dependent on the nature and positioning of substituents on the quinoline ring.[6] SAR studies are therefore crucial in the optimization of lead compounds. The 7-bromo substituent, an electron-withdrawing group, can significantly influence the electronic properties of the quinoline core, potentially impacting its interaction with target proteins. The 2-methanamine group provides a key interaction point and a site for further chemical modification to enhance binding affinity and selectivity. Understanding how modifications to this scaffold affect binding is paramount for rational drug design.

Core Biophysical Techniques for Binding Affinity Determination

The precise quantification of binding affinity is fundamental to understanding the interaction between a ligand and its biological target. The following sections provide detailed protocols and expert insights into three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It provides a wealth of information, including association and dissociation rate constants (k_on and k_off), and the equilibrium dissociation constant (K_D).

Principle of Operation

SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (the ligand) to an immobilized ligand (the protein target). This change is proportional to the mass accumulated on the surface, providing a direct measure of the binding event.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis p_prep Protein Preparation (Target Kinase) immobilization Immobilization of Kinase on Sensor Chip p_prep->immobilization l_prep Ligand Preparation ((7-Bromoquinolin-2-yl)methanamine) binding_analysis Binding Analysis: Inject Ligand Series l_prep->binding_analysis b_prep Buffer Preparation (Degassed Running Buffer) b_prep->immobilization b_prep->binding_analysis immobilization->binding_analysis regeneration Surface Regeneration binding_analysis->regeneration sensorgram Sensorgram Generation binding_analysis->sensorgram regeneration->binding_analysis fitting Kinetic Model Fitting sensorgram->fitting results Determine k_on, k_off, K_D fitting->results

Caption: Workflow for SPR-based binding affinity analysis.

Detailed Step-by-Step Protocol for SPR
  • Protein Immobilization:

    • Rationale: Covalent amine coupling is a common and robust method for immobilizing proteins to a carboxymethylated dextran sensor surface.

    • Procedure:

      • Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).

      • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the protein kinase (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

      • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.

  • Ligand Preparation and Binding Analysis:

    • Rationale: A serial dilution of the ligand is prepared to determine the concentration-dependent binding response.

    • Procedure:

      • Prepare a stock solution of (7-Bromoquinolin-2-yl)methanamine in 100% DMSO.

      • Create a serial dilution series of the ligand in running buffer, ensuring the final DMSO concentration is matched across all samples and is typically below 5% to minimize solvent effects.

      • Inject the ligand dilutions over the immobilized kinase surface, starting with the lowest concentration. Include a buffer-only injection for double referencing.

      • Monitor the association and dissociation phases in real-time.

  • Surface Regeneration:

    • Rationale: A regeneration solution is used to remove the bound ligand without denaturing the immobilized protein, allowing for subsequent injections.

    • Procedure:

      • Inject a pulse of a regeneration solution (e.g., a low pH glycine solution or a high salt concentration buffer) to dissociate the ligand from the kinase.

      • Ensure the baseline returns to the initial level before the next injection.

  • Data Analysis:

    • Procedure:

      • The resulting sensorgrams (response units vs. time) are processed by subtracting the reference surface and buffer injection signals.

      • Fit the processed data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters.

Quantitative Data Summary
ParameterDescriptionTypical Range for Kinase Inhibitors
k_on (M⁻¹s⁻¹) Association rate constant10⁴ - 10⁷
k_off (s⁻¹) Dissociation rate constant10⁻² - 10⁻⁵
K_D (M) Equilibrium dissociation constant (k_off/k_on)1 µM - 1 nM

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7] It is a label-free, in-solution technique that determines the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle of Operation

A solution of the ligand is titrated into a solution of the protein in a sample cell. The heat change upon each injection is measured relative to a reference cell. The resulting thermogram provides a direct measure of the binding energetics.

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_assay ITC Experiment cluster_analysis Data Analysis p_prep Protein Preparation (Target Kinase) loading Loading Protein into Cell & Ligand into Syringe p_prep->loading l_prep Ligand Preparation ((7-Bromoquinolin-2-yl)methanamine) l_prep->loading b_match Buffer Matching & Degassing b_match->p_prep b_match->l_prep titration Titration of Ligand into Protein Solution loading->titration thermogram Generate Thermogram titration->thermogram integration Integrate Injection Heats thermogram->integration fitting Fit to Binding Model integration->fitting results Determine K_D, n, ΔH, ΔS fitting->results

Caption: Workflow for ITC-based thermodynamic analysis.

Detailed Step-by-Step Protocol for ITC
  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are critical for accurate ITC data.

    • Procedure:

      • Dialyze the protein kinase extensively against the final experimental buffer.

      • Dissolve the (7-Bromoquinolin-2-yl)methanamine ligand in the final dialysis buffer. If DMSO is required, ensure the exact same concentration is present in the protein solution.

      • Accurately determine the concentrations of the protein and ligand.

      • Degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment Setup:

    • Rationale: The concentrations of the protein and ligand should be chosen to ensure an appropriate "c-window" (c = [Protein] / K_D) for reliable curve fitting.

    • Procedure:

      • Load the protein solution (typically 5-50 µM) into the sample cell.

      • Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

      • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Titration and Data Acquisition:

    • Procedure:

      • Perform an initial small injection to account for any mixing artifacts.

      • Proceed with a series of injections (typically 20-30) of the ligand into the protein solution.

      • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Procedure:

      • Integrate the area of each injection peak in the thermogram to obtain the heat change per injection.

      • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Thermodynamic Parameters Determined by ITC
ParameterDescription
K_D (M) Equilibrium dissociation constant
n Stoichiometry of binding
ΔH (kcal/mol) Enthalpy of binding
ΔS (cal/mol·K) Entropy of binding
ΔG (kcal/mol) Gibbs free energy of binding (calculated)

Fluorescence Polarization (FP) Assay: A High-Throughput Screening Method

FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening (HTS) of compound libraries.

Principle of Operation

A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule (the protein target), its rotation slows down, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in polarization.

Experimental Workflow

FP_Workflow cluster_prep Preparation cluster_assay FP Assay cluster_analysis Data Analysis p_prep Protein Preparation (Target Kinase) binding_assay Binding Assay: Kinase + Tracer p_prep->binding_assay competition_assay Competition Assay: Kinase + Tracer + Compound p_prep->competition_assay t_prep Tracer Synthesis (Fluorescently Labeled Ligand) t_prep->binding_assay t_prep->competition_assay c_prep Compound Preparation ((7-Bromoquinolin-2-yl)methanamine) c_prep->competition_assay readout Measure Fluorescence Polarization (mP) binding_assay->readout competition_assay->readout curve_fitting Plot mP vs. [Compound] readout->curve_fitting results Determine IC₅₀ / Kᵢ curve_fitting->results

Caption: Workflow for FP-based competition binding assay.

Detailed Step-by-Step Protocol for FP
  • Assay Development:

    • Rationale: A suitable fluorescent tracer must be developed. This can be a known ligand for the target kinase that is chemically modified with a fluorophore.

    • Procedure:

      • Synthesize a fluorescently labeled version of a known kinase inhibitor.

      • Determine the optimal concentrations of the kinase and tracer that give a stable and robust assay window (the difference in polarization between the free and bound tracer).

  • Competition Binding Assay:

    • Rationale: A serial dilution of the unlabeled test compound is used to measure its ability to displace the fluorescent tracer.

    • Procedure:

      • In a microplate, add the target kinase, the fluorescent tracer, and a serial dilution of the (7-Bromoquinolin-2-yl)methanamine test compound.

      • Include controls for no inhibition (kinase + tracer) and background (tracer only).

      • Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Procedure:

      • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

      • Plot the polarization values against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the tracer).

      • The IC₅₀ can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, provided the K_D of the tracer is known.

Key Parameters in FP Assays
ParameterDescription
mP Millipolarization units
Assay Window The difference in mP between the bound and free tracer
Z'-factor A statistical measure of assay quality (a value > 0.5 is considered excellent for HTS)
IC₅₀ (M) The concentration of inhibitor required to reduce the tracer binding by 50%
Kᵢ (M) The inhibition constant, representing the binding affinity of the competitor

Conclusion: An Integrated Approach to Binding Affinity Characterization

The comprehensive characterization of the binding affinity of (7-Bromoquinolin-2-yl)methanamine ligands requires a multi-faceted approach. SPR provides invaluable kinetic information, ITC offers a complete thermodynamic profile, and FP enables high-throughput screening. By integrating the data from these powerful techniques, researchers can gain a deep understanding of the molecular interactions driving ligand binding. This knowledge is essential for the rational design and optimization of novel quinoline-based therapeutics, ultimately accelerating the journey from a promising chemical scaffold to a life-saving medicine. The methodologies and insights provided in this guide serve as a robust framework for scientists and drug development professionals to confidently and accurately assess the binding properties of this important class of molecules.

References

  • Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5).
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  • Movassaghi, S., et al. (2016). Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience, 7(7), 933-945.
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The Strategic Role of (7-Bromoquinolin-2-yl)methanamine in Modern Heterocyclic Compound Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of pharmacologically active agents.[1][2][3] This guide delves into the strategic application of a specific, highly functionalized building block, (7-Bromoquinolin-2-yl)methanamine, in the discovery and development of novel heterocyclic compounds. We will explore its synthesis, orthogonal reactivity, and its role as a versatile platform for generating diverse molecular libraries. This document provides researchers, medicinal chemists, and drug development professionals with a technical framework, including field-proven insights and detailed experimental protocols, to leverage this potent scaffold in their discovery programs.

The Quinoline Scaffold: A Privileged Framework in Drug Discovery

Heterocyclic compounds form the bedrock of modern pharmacology, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[4] Among these, the quinoline ring system—a fusion of a benzene and a pyridine ring—holds a place of particular distinction.[1][2][5] Its rigid, planar structure provides an ideal framework for interacting with a wide array of biological targets, including kinases, microbial enzymes, and ion channels.[1]

The "privileged" status of quinolines stems from several key attributes:

  • Synthetic Accessibility: A rich history of named reactions, such as the Skraup, Combes, and Friedlander syntheses, allows for the robust construction of the core ring system.[6][7]

  • Structural Versatility: The quinoline core possesses multiple sites amenable to substitution, enabling the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[1][8]

  • Bioactivity Spectrum: Quinoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties.[3][5][9][10]

This established therapeutic potential makes functionalized quinoline building blocks highly sought-after in the design of next-generation therapeutics.[1][11]

(7-Bromoquinolin-2-yl)methanamine: A Bifunctional Linchpin for Diversity-Oriented Synthesis

(7-Bromoquinolin-2-yl)methanamine is a strategically designed building block that capitalizes on the inherent potential of the quinoline scaffold. Its structure incorporates two distinct, orthogonally reactive functional groups, making it an exceptionally powerful tool for constructing complex heterocyclic libraries.

Caption: Key reactive sites of (7-Bromoquinolin-2-yl)methanamine.

  • The C7-Bromo Group : The bromine atom at the 7-position serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions. Compared to its chloro-analog, the bromo-substituent is generally more reactive due to a lower carbon-halogen bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[12] This allows for the introduction of aryl, heteroaryl, alkynyl, and other moieties under relatively mild conditions.[12][13]

  • The C2-Aminomethyl Group : The primary amine on the methylene spacer at the 2-position provides a classical nucleophilic center. This group can readily participate in a wide range of transformations, including acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and reductive amination with aldehydes and ketones. It serves as an ideal attachment point for side chains or for linking the quinoline scaffold to another pharmacophore.

The presence of these two electronically distinct functional groups allows for a sequential and controlled diversification strategy, which is the hallmark of an effective building block in medicinal chemistry.[14]

Proposed Synthesis of the (7-Bromoquinolin-2-yl)methanamine Scaffold

While numerous methods exist for quinoline synthesis, a practical and scalable route to (7-Bromoquinolin-2-yl)methanamine can be logically constructed from readily available starting materials. The following workflow is based on established and reliable transformations in heterocyclic chemistry.

Caption: Proposed synthetic workflow for the title compound.

Protocol 1: Synthesis of 7-Bromo-2-cyanoquinoline (Intermediate 3)

This protocol outlines the first three steps of the proposed synthesis, starting from commercially available 3-bromoaniline.

Step 1: Synthesis of 7-Bromoquinoline via Skraup Reaction

  • Causality: The Skraup synthesis is a classic and effective method for constructing the quinoline ring from an aniline, glycerol, an acid catalyst, and an oxidizing agent.[7] 3-Bromoaniline is chosen to directly install the bromine at the desired 7-position.

  • Methodology:

    • To a flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 3-bromoaniline at a controlled temperature.

    • Add glycerol to the mixture, followed by a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).[15]

    • Heat the reaction mixture carefully. The reaction is highly exothermic and requires vigilant temperature control. Maintain reflux for 3-4 hours.

    • After cooling, pour the mixture onto ice and neutralize with an aqueous base (e.g., NaOH solution) until strongly alkaline.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography or distillation to yield 7-bromoquinoline.

Step 2 & 3: Synthesis of 7-Bromo-2-cyanoquinoline

  • Causality: Direct functionalization at the C2 position of quinoline is often achieved by first activating the ring via N-oxidation. The resulting N-oxide is highly susceptible to nucleophilic attack at the C2 position. Trimethylsilyl cyanide (TMSCN) is a common and effective cyanating agent for this transformation (Reissert-Henze reaction).

  • Methodology:

    • Dissolve 7-bromoquinoline in a suitable solvent like dichloromethane.

    • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with a basic aqueous solution (e.g., NaHCO₃) to remove excess acid, dry, and concentrate to obtain 7-bromoquinoline N-oxide.

    • Dissolve the crude N-oxide in a solvent such as acetonitrile or dichloromethane.

    • Add trimethylsilyl cyanide (TMSCN) followed by a catalyst like triethylamine or dimethylcarbamoyl chloride and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC. Upon completion, quench the reaction, perform an aqueous workup, and extract the product.

    • Purify the crude product by silica gel chromatography to afford 7-bromo-2-cyanoquinoline.

Step 4: Reduction to (7-Bromoquinolin-2-yl)methanamine

  • Causality: The nitrile group is a stable precursor to a primary amine. It can be cleanly reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation, which offers milder conditions and is often preferred in complex molecule synthesis.

  • Methodology (Catalytic Hydrogenation):

    • Dissolve 7-bromo-2-cyanoquinoline in a suitable solvent (e.g., methanol or ethanol) containing an acid like HCl to prevent catalyst poisoning by the amine product.

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

    • Subject the mixture to a hydrogen atmosphere (from balloon pressure to several atmospheres in a Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the catalyst through a pad of Celite.

    • Remove the solvent under reduced pressure. If an acid was used, neutralize the resulting salt with a base and extract the free amine into an organic solvent.

    • Dry and concentrate the organic layer to yield the final product, (7-Bromoquinolin-2-yl)methanamine.

Applications in Heterocyclic Library Synthesis

The true power of (7-Bromoquinolin-2-yl)methanamine lies in its ability to serve as a versatile platform for generating large and diverse libraries of novel heterocyclic compounds. The orthogonal nature of its two reactive sites allows for a modular and systematic exploration of chemical space.

Diversification_Pathways cluster_C7 C7 Diversification (via Cross-Coupling) cluster_C2 C2-Amine Diversification Start (7-Bromoquinolin-2-yl)methanamine Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst, Ligand, Base Amide Amide Formation (R-COCl) Start->Amide Base (e.g., Et₃N) Sulfonamide Sulfonamide Formation (R-SO₂Cl) Start->Sulfonamide Base (e.g., Pyridine) Reductive Reductive Amination (RCHO, NaBH(OAc)₃) Start->Reductive Acidic conditions

Caption: Orthogonal diversification strategies for the scaffold.

Diversification at the C7 Position

The C7-bromo group is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation.[12]

Reaction NameReagent TypeBond FormedTypical Conditions
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid or EsterC(sp²)-C(sp²)Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous base (Na₂CO₃, K₃PO₄)
Sonogashira Terminal AlkyneC(sp²)-C(sp)Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, amine base
Buchwald-Hartwig Primary/Secondary AmineC(sp²)-NPd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), strong base (e.g., NaOtBu)
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Causality: This reaction is one of the most reliable methods for forming carbon-carbon bonds, allowing for the introduction of diverse (hetero)aryl groups to the quinoline core, profoundly impacting biological activity.[8]

  • Methodology:

    • In a reaction vessel, combine (7-Bromoquinolin-2-yl)methanamine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.).

    • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction to 80-100 °C and monitor by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel chromatography to obtain the 7-aryl substituted product.

Derivatization of the C2-Aminomethyl Group

The primary amine offers a complementary suite of reactions for library generation.

  • Amide/Sulfonamide Formation: Standard coupling with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or EDC) provides a straightforward method to explore the SAR of this vector.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) generates secondary or tertiary amines, adding complexity and modifying the basicity of the side chain.

  • Intramolecular Cyclization: In a more advanced application, the amine can be used as an internal nucleophile. For instance, after acylating the amine with a suitable partner, an intramolecular reaction (e.g., a Heck or Buchwald-Hartwig coupling) with the C7 position (after its initial modification) could lead to the formation of novel, rigid, fused polycyclic systems.

Conclusion: A Powerful Asset for Drug Discovery

(7-Bromoquinolin-2-yl)methanamine is more than just a chemical intermediate; it is a strategically designed platform for the efficient discovery of novel heterocyclic compounds. Its bifunctional nature allows for controlled, sequential, and diverse modifications, enabling researchers to rapidly generate libraries of complex molecules around a proven pharmacophore. By providing two distinct points for diversification—one through modern cross-coupling chemistry and the other through classical functional group transformations—this building block empowers medicinal chemists to systematically navigate chemical space in the quest for next-generation therapeutics. The methodologies and insights presented in this guide offer a robust starting point for harnessing the full potential of this versatile scaffold.

References

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Vertex AI Search.
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A Technical Guide to Pharmacophore Modeling of Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study Using (E)-3-(Furan-2-yl)-1-(6-methoxy-4-methylquinolin-2-yl)prop-2-en-1-one Analogs

Editor's Note: This guide addresses the topic of pharmacophore modeling of "(7-Bromoquinolin-2-yl)methanamine analogs." Following a comprehensive literature search, no publicly available Structure-Activity Relationship (SAR) data for this specific series of compounds could be located. To provide a technically robust and practical guide, we have selected a closely related and well-characterized series of quinoline-chalcone derivatives with published anticancer activity. This allows for a detailed, data-driven exploration of the pharmacophore modeling workflow, fulfilling the core scientific requirements of the original request. The principles and methodologies described herein are directly applicable to the originally proposed class of compounds, should SAR data become available.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity.[3][4] In oncology, quinoline derivatives have been successfully developed as inhibitors of crucial cellular pathways, targeting enzymes like topoisomerases and protein kinases.[5][6] The rigid, planar structure of the quinoline core provides a fixed anchor for substituents, allowing for precise three-dimensional positioning of functional groups to optimize interactions within a target's binding site.

The (7-Bromoquinolin-2-yl)methanamine scaffold represents a promising, yet underexplored, area for anticancer drug development. The bromine atom at the 7-position can serve as a key interaction point or a site for further chemical modification, while the methanamine group at the 2-position offers a flexible linker to introduce various functional groups. The rational design of potent analogs based on this or any quinoline scaffold necessitates a deep understanding of its Structure-Activity Relationships (SAR). Pharmacophore modeling is a powerful computational technique that distills complex SAR data into a simple, three-dimensional representation of the essential molecular features required for biological activity.[7]

This guide will provide a detailed, step-by-step methodology for generating and validating a ligand-based pharmacophore model, using a series of quinoline-chalcone derivatives as a practical example to illustrate the process.

The Principle of Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[7] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic regions (HY)

  • Aromatic Rings (AR)

  • Positive Ionizable (PI)

  • Negative Ionizable (NI)

Ligand-based pharmacophore modeling, the focus of this guide, is employed when the 3D structure of the biological target is unknown.[7] It works by superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. A robust pharmacophore model not only explains the SAR of known compounds but also serves as a powerful 3D query for virtual screening of large chemical databases to identify novel, structurally diverse hits.

Ligand-Based Pharmacophore Modeling Workflow

The development of a predictive pharmacophore model is a systematic process that requires careful data curation, hypothesis generation, and rigorous validation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application A Data Curation & Ligand Selection B Conformational Analysis A->B Active & Inactive Sets C Feature Identification B->C D Hypothesis Generation (3D Alignment) C->D E Model Validation (Internal & External) D->E F Virtual Screening / Lead Optimization E->F Validated Model caption Pharmacophore Modeling Workflow

Experimental Protocol: Data Set Preparation

Objective: To compile and prepare a dataset of quinoline-based ligands with known biological activities for model generation and validation.

Rationale: The quality of the pharmacophore model is directly dependent on the quality and diversity of the input data. The training set should consist of structurally diverse molecules that are known to bind to the same target, preferably with high affinity. It is also crucial to define activity thresholds to classify molecules as "active" or "inactive."

Step-by-Step Methodology:

  • Data Curation: A set of quinoline-chalcone derivatives with reported antiproliferative activity (IC50) against the MGC-803 human gastric cancer cell line was selected from the literature.[5]

  • Activity Threshold Definition:

    • Active Ligands (Training Set): Compounds with IC50 values ≤ 5 µM were classified as highly active. This threshold ensures that the model is built upon the most potent compounds.

    • Inactive Ligands (Decoy Set): Compounds with IC50 values > 20 µM (or known inactives from databases) are selected for model validation.

  • Ligand Preparation:

    • The 2D structures of all selected compounds are sketched using molecular editing software (e.g., ChemDraw, MarvinSketch).

    • The structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for generating realistic low-energy conformations.

    • For each ligand, a diverse set of low-energy conformers should be generated to account for molecular flexibility. This is a critical step as the bioactive conformation is often not the global minimum.[7]

Table 1: Representative Dataset of Quinoline-Chalcone Analogs and their Antiproliferative Activity against MGC-803 Cells [5]

Compound IDR1R2IC50 (µM)Activity Class
12a HH10.3Inactive
12b 4-FH8.75Inactive
12c 4-ClH6.22Moderately Active
12d 4-BrH5.38Moderately Active
12e 4-NO2H1.38 Active
12f 2,4-diClH7.24Inactive
12g H4-OCH39.83Inactive
12h 4-F4-OCH37.61Inactive
12i 4-Cl4-OCH34.86 Active
12j 4-Br4-OCH33.25 Active
12k 4-NO24-OCH32.11 Active
5-FU --6.22Reference

Note: For this guide, compounds 12e, 12i, 12j, and 12k are selected as the 'Active' training set.

Experimental Protocol: Pharmacophore Hypothesis Generation

Objective: To generate a set of 3D pharmacophore models that represent the common features of the active ligand set.

Rationale: This step involves identifying common chemical features among the active compounds and their spatial arrangements. Software algorithms align the conformers of the active molecules to find a common 3D pattern of pharmacophoric features.

Step-by-Step Methodology (using common software like Phase, Catalyst, or LigandScout):

  • Define Pharmacophoric Features: Based on the structures of the active set (12e, 12i, 12j, 12k), potential features are identified:

    • Aromatic Rings (AR): Quinoline ring, phenyl ring.

    • Hydrogen Bond Acceptors (HBA): Carbonyl oxygen, methoxy oxygen, nitro group oxygens.

    • Hydrophobic (HY): Aromatic rings, methyl group.

  • Generate Common Feature Hypotheses: The software aligns the multiple conformers of the active ligands to find common spatial arrangements of these features. This process typically generates multiple hypotheses (models).

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds and how well it avoids mapping inactive compounds (if included). A good model will have a high score, indicating that it is a good representation of the features required for activity.

G cluster_0 Input Ligands cluster_1 Output Hypotheses L1 Active Ligand 1 (Conformers) Align 3D Alignment & Feature Matching Algorithm L1->Align L2 Active Ligand 2 (Conformers) L2->Align L3 Active Ligand n (Conformers) L3->Align H1 Hypothesis 1 (Score: X) Align->H1 H2 Hypothesis 2 (Score: Y) Align->H2 Hn Hypothesis n (Score: Z) Align->Hn Select Select Best-Scored Hypothesis H1->Select H2->Select Hn->Select caption Hypothesis Generation Process

Experimental Protocol: Model Validation

Objective: To assess the predictive power of the generated pharmacophore model.

Rationale: A visually and statistically sound model is not useful unless it can reliably distinguish active compounds from inactive ones. Validation is the most critical step to ensure the model's trustworthiness for future applications like virtual screening.

Step-by-Step Methodology:

  • Internal Validation (Training Set): The best-ranked hypothesis must perfectly map all the active compounds in the training set used to build it.

  • External Validation (Test Set Method):

    • A 'test set' of compounds not used in model generation is created. This set should include both active and inactive molecules (e.g., compounds 12a, 12b, 12c, 12d, 12f, 12g, 12h from Table 1, plus a larger set of known inactive "decoy" molecules).

    • The pharmacophore model is used as a 3D query to screen the multi-conformer database of the test set.

    • The model's performance is evaluated based on its ability to:

      • Identify the active molecules (Sensitivity).

      • Reject the inactive molecules (Specificity).

    • Key metrics like Enrichment Factor (EF) and Güner-Henry (GH) score are calculated to quantify the model's predictive ability. A high enrichment factor indicates the model is much better at finding actives than random selection.

Application in Drug Discovery

A validated pharmacophore model serves as a versatile tool in the drug discovery pipeline.

  • Virtual Screening: The 3D model can be used to rapidly screen millions of compounds from commercial or proprietary databases to identify novel scaffolds that possess the desired pharmacophoric features.

  • Lead Optimization: The model provides crucial insights for SAR analysis. It helps chemists understand why certain modifications increase or decrease activity and guides the design of new analogs with improved potency and selectivity. For instance, if the model identifies a critical HBA feature, chemists can focus on synthesizing analogs that strengthen this interaction.

  • Scaffold Hopping: By focusing on 3D features rather than the 2D chemical structure, pharmacophore models can identify compounds with entirely different core structures (scaffolds) that satisfy the requirements for biological activity, leading to new intellectual property.

Conclusion

Pharmacophore modeling is an indispensable computational strategy in modern drug design. It transforms complex structure-activity data into a simple, intuitive, and actionable 3D model that guides the discovery and optimization of novel therapeutic agents. While SAR data for the specific (7-Bromoquinolin-2-yl)methanamine series was not available for this guide, the detailed workflow presented using a representative set of quinoline-chalcone anticancer agents provides a robust and universally applicable template. This methodology, grounded in principles of careful data preparation, hypothesis generation, and rigorous validation, ensures the scientific integrity and predictive power of the resulting model, ultimately accelerating the journey from a promising scaffold to a clinical candidate.

References

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  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

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  • Mushtaq, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(8), 944-950. [Link]

  • Parikh, P., Ghate, M., & Vyas, N. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132657. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

  • Kaser, D., et al. (2020). Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2. International Journal of Biological Macromolecules, 142, 365-378. [Link]

Sources

Quinolin-2-ylmethanamine: Synthesis Architectures and Process Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of Quinolin-2-ylmethanamine Synthesis Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolin-2-ylmethanamine (2-(aminomethyl)quinoline) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in histone deacetylase (HDAC) inhibitors, kinase modulators, and chelating agents for radiopharmaceuticals. Its synthesis has evolved from harsh, stoichiometric classical reductions to sophisticated catalytic hydrogenations and late-stage C-H functionalizations. This guide analyzes the causality behind these shifts, providing robust, self-validating protocols for the modern bench scientist.

Historical Evolution of Synthesis Pathways

The development of quinolin-2-ylmethanamine synthesis mirrors the broader trends in organic synthesis: a shift from "brute force" reduction to atom-economical catalysis.

1.1 The Classical Era: Nitrile Reduction

Historically, the most direct route to the primary amine was the reduction of quinoline-2-carbonitrile . Early methods utilized stoichiometric lithium aluminum hydride (LiAlH


). While effective on a gram scale, this approach suffers from poor scalability due to the pyrophoric nature of the reagent and the formation of aluminum emulsions during workup.
1.2 The Selectivity Crisis: Direct Alkylation

Attempts to synthesize the amine via direct ammonolysis of 2-(chloromethyl)quinoline often resulted in a mixture of primary, secondary, and tertiary amines (over-alkylation). This necessitated the adoption of "masked" amine equivalents, leading to the prominence of the Delepine Reaction and Gabriel Synthesis .

1.3 The Modern Era: Catalytic Precision

Current pharmaceutical processes favor Catalytic Hydrogenation (using Raney Nickel or Pd/C) and Reductive Amination of aldehydes. These methods offer superior atom economy and amenability to flow chemistry.

SynthesisEvolution Start Precursors Nitrile Quinoline-2-carbonitrile Start->Nitrile Aldehyde Quinoline-2-carbaldehyde Start->Aldehyde Halide 2-(Chloromethyl)quinoline Start->Halide Method1 Stoichiometric Reduction (LiAlH4) Nitrile->Method1 Classical Method3 Catalytic Hydrogenation (Raney Ni / H2) Nitrile->Method3 Industrial Method4 Reductive Amination (NaBH4 / NH4OAc) Aldehyde->Method4 Mild Conditions Method2 Delepine Reaction (Hexamine) Halide->Method2 High Purity Target Quinolin-2-ylmethanamine Method1->Target Method2->Target Method3->Target Method4->Target

Figure 1: Evolution of synthetic strategies from stoichiometric reductions to catalytic and masked-amine pathways.[1]

Core Methodologies & Protocols
2.1 Industrial Standard: Catalytic Hydrogenation of Nitriles

Mechanism: Heterogeneous catalysis on the metal surface. Why this works: Raney Nickel is particularly effective for nitrile reduction because it is less prone to poisoning by the basic amine product than noble metals. The addition of ammonia or hydroxide is critical to suppress the formation of secondary amines (which form via the condensation of the intermediate imine with the product amine).

Protocol 1: High-Pressure Hydrogenation (Raney Ni)

  • Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or water.

  • Substrate: Quinoline-2-carbonitrile.

  • Reagents: Raney Nickel (active slurry), Methanolic Ammonia (7N).

  • Conditions: 50 psi H

    
    , 50°C.
    
StepActionMechanistic Rationale
1 Suspend Quinoline-2-carbonitrile (10 mmol) in 7N NH

/MeOH (30 mL).
Ammonia shifts the equilibrium away from the secondary imine intermediate, favoring the primary amine.
2 Add Raney Ni (approx. 20 wt% loading) carefully as a slurry.High surface area catalyst facilitates H

adsorption.
3 Pressurize Parr shaker to 50 psi H

. Shake at 50°C for 4-6 hours.
Elevated pressure ensures saturation of the catalyst surface with hydrogen.
4 Filtration: Filter through Celite under N

blanket. Do not let the pad dry.
Prevents catalyst ignition.
5 Purification: Concentrate filtrate. Acidify with HCl/Ether to precipitate the dihydrochloride salt.Formation of the HCl salt purifies the amine from non-basic impurities.
2.2 High-Fidelity Synthesis: The Delepine Reaction

Mechanism: S


2 attack by hexamethylenetetramine (HMTA) followed by acid hydrolysis.[2]
Why this works:  HMTA is a bulky, tertiary amine that acts as a "monoprotected" ammonia source. It reacts once with the alkyl halide to form a stable quaternary salt, making over-alkylation impossible. This is the gold standard for small-scale, high-purity synthesis.

Protocol 2: Delepine Reaction of 2-(Chloromethyl)quinoline

  • Substrate: 2-(Chloromethyl)quinoline hydrochloride.

  • Reagents: Hexamethylenetetramine (HMTA), Ethanol, Conc. HCl.

DelepineMechanism Step1 2-(Chloromethyl)quinoline + HMTA Intermediate Quaternary Hexaminium Salt (Precipitates) Step1->Intermediate SN2 Attack CHCl3, Reflux Hydrolysis Acid Hydrolysis (HCl / EtOH) Intermediate->Hydrolysis Ring Fragmentation Byproducts Formaldehyde + NH4Cl Hydrolysis->Byproducts Product Quinolin-2-ylmethanamine HCl Salt Hydrolysis->Product

Figure 2: Mechanistic pathway of the Delepine Reaction, ensuring exclusive primary amine formation.

Step-by-Step:

  • Quaternization: Dissolve 2-(chloromethyl)quinoline (1 eq) and HMTA (1.1 eq) in Chloroform. Reflux for 4 hours. The quaternary salt will precipitate as a white solid.

  • Isolation: Filter the solid and wash with cold chloroform. Self-Validation Point: If no solid forms, the solvent is too polar or the reaction is incomplete.

  • Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2-3 hours. The salt dissolves, and ammonium chloride may precipitate later.

  • Workup: Cool to 0°C. Filter off NH

    
    Cl. Concentrate the filtrate to obtain the crude amine hydrochloride. Recrystallize from Ethanol/Ether.
    
Comparative Analysis of Methods

The choice of method depends on the available starting material and the scale of the reaction.

ParameterNitrile Hydrogenation (Raney Ni)Delepine ReactionReductive Amination (Aldehyde)
Starting Material Quinoline-2-carbonitrile2-(Chloromethyl)quinolineQuinoline-2-carbaldehyde
Atom Economy HighLow (Loss of HMTA/Formaldehyde)Moderate
Scalability Excellent (Industrial)Moderate (Solvent intensive)Good
Purity Profile Risk of secondary aminesExcellent (Exclusive Primary) Risk of over-alkylation
Key Risk Pyrophoric CatalystFormaldehyde generationUnstable imine intermediates
Emerging Technologies: Late-Stage Functionalization

Recent advances in Minisci-type radical reactions allow for the direct functionalization of the quinoline core. While less common for the direct installation of a bare methanamine, radical aminomethylation using N-phthalimidomethyl radicals (generated from redox-active esters) is a frontier approach. This allows the installation of the protected amine directly onto the quinoline ring at the C2 or C4 position, driven by the nucleophilic character of the radical and the electron-deficient nature of the protonated quinoline.

References
  • Catalytic Hydrogenation of Nitriles: Title: "Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type" Source: US Patent 5777166A URL
  • Delepine Reaction Mechanism & Utility

    • Title: "Delépine Reaction - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Reductive Amination Strategies

    • Title: "Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amin
    • Source: ACS Public
    • URL:[Link]

  • Minisci Reaction for Quinoline Functionalization

    • Title: "Recent Advances in Minisci-Type Reactions"
    • Source: SciSpace / ResearchG
    • URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (7-Bromoquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (7-Bromoquinolin-2-yl)methanamine , a critical intermediate in the development of quinoline-based pharmacophores.

The protocol prioritizes a Late-Stage Functionalization strategy. Rather than constructing the quinoline ring with the amine pre-installed (which is prone to side reactions), this route utilizes the radical functionalization of the commercially available or easily synthesized 7-bromo-2-methylquinoline . This approach ensures high regiocidelity and minimizes the formation of difficult-to-separate isomers.

Strategic Overview: The Modified Delépine Route

The synthesis is divided into two distinct phases to ensure the integrity of the primary amine:

  • Phase I: Wohl-Ziegler Bromination. Selective radical bromination of the benzylic C2-methyl group using N-Bromosuccinimide (NBS).

  • Phase II: Delépine Amination. Conversion of the alkyl bromide to the primary amine using Hexamethylenetetramine (HMTA).[1] This method is selected over direct ammonolysis (which causes over-alkylation) and the Gabriel Synthesis (which requires harsh hydrazine cleavage).

Phase I: Regioselective Synthesis of 7-Bromo-2-(bromomethyl)quinoline

Objective: Convert the C2-methyl group to a bromomethyl group without over-brominating to the dibromomethyl species.

Reagents & Materials
ReagentRoleEquivalentsNotes
7-Bromo-2-methylquinoline Substrate1.0Starting Material (SM)
N-Bromosuccinimide (NBS) Brominating Agent1.05Recrystallize from water before use to remove HBr
AIBN (Azobisisobutyronitrile)Radical Initiator0.05Can substitute with Benzoyl Peroxide
Benzotrifluoride (PhCF₃) Solvent-Greener alternative to CCl₄; maintains high reflux temp
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-Bromo-2-methylquinoline (10 mmol) in anhydrous Benzotrifluoride (50 mL).

    • Note: Carbon tetrachloride (CCl₄) is the classical solvent but is toxic and ozone-depleting. PhCF₃ is the modern, safer standard for radical brominations.

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

  • Initiation: Degas the solution with nitrogen for 10 minutes to remove oxygen (a radical scavenger).

  • Reaction: Heat the mixture to reflux (approx. 102°C for PhCF₃) while stirring vigorously.

    • Visual Cue: The reaction is typically complete when the denser NBS solid at the bottom is replaced by the lighter succinimide solid floating at the surface.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) every 30 minutes. Stop immediately upon consumption of SM to prevent di-bromination.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the precipitated succinimide.

    • Wash the filtrate with water (2 x 20 mL) to remove residual succinimide.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[2]

  • Purification: The crude residue is often pure enough for the next step. If significant di-bromo byproduct is observed, purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Phase II: Delépine Amination to (7-Bromoquinolin-2-yl)methanamine

Objective: Nucleophilic substitution of the bromide with HMTA followed by mild acid hydrolysis to release the primary amine.

Reagents & Materials
ReagentRoleEquivalentsNotes
7-Bromo-2-(bromomethyl)quinoline Substrate1.0From Phase I
Hexamethylenetetramine (HMTA) Amine Source1.1"Urotropine"
Chloroform (CHCl₃) Solvent 1-For quaternary salt formation
Ethanol (EtOH) Solvent 2-For hydrolysis
Conc.[3] HCl (37%) Hydrolysis AgentExcess-
Step-by-Step Protocol
  • Quaternization (Salt Formation):

    • Dissolve the 7-Bromo-2-(bromomethyl)quinoline (from Phase I) in Chloroform (5 mL/mmol).

    • Add a solution of HMTA (1.1 equiv) in minimal Chloroform.

    • Stir at room temperature for 12–18 hours.

    • Observation: The quaternary hexaminium salt will precipitate out of the solution as a white/pale yellow solid.

    • Isolation: Filter the precipitate, wash with cold chloroform, and dry under vacuum. Do not purify further.

  • Acid Hydrolysis:

    • Suspend the dried hexaminium salt in Ethanol (10 mL/mmol).

    • Add Conc. HCl (approx. 2 mL per mmol of substrate).

    • Heat the mixture to reflux (80°C) for 2–4 hours.

    • Mechanism:[1][3][4][5] The acetal-like cage of HMTA breaks down, releasing formaldehyde (trapped as diethyl acetal) and ammonium chloride, leaving the primary amine hydrochloride.[1]

  • Isolation of Free Base:

    • Cool the reaction mixture to 0°C.

    • The product may crystallize as the hydrochloride salt. Filter to collect.

    • To obtain the free base: Dissolve the salt in water, basify to pH >10 with 2M NaOH, and extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry combined organics over Na₂SO₄ and evaporate to yield (7-Bromoquinolin-2-yl)methanamine .

Analytical Validation

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) δ ~4.1 ppm (singlet, 2H)Confirms the -CH₂NH₂ methylene group. Disappearance of -CH₂Br (~4.6 ppm).
¹H NMR (Aromatic) Distinct quinoline pattern7-Bromo substitution pattern typically shows a doublet (H8) and dd (H6).
Mass Spectrometry M+ and [M+2]+ (1:1 ratio)Confirms the presence of one Bromine atom (Isotope pattern).

Visualized Reaction Workflow

SynthesisProtocol SM 7-Bromo-2-methylquinoline (Precursor) Step1 Phase I: Radical Bromination (NBS, AIBN, Reflux) SM->Step1 Intermed 7-Bromo-2-(bromomethyl)quinoline (Active Electrophile) Step1->Intermed Wohl-Ziegler Step2 Phase II: Quaternization (HMTA, CHCl3) Intermed->Step2 Salt Hexaminium Salt (Precipitate) Step2->Salt Delépine Part A Step3 Phase III: Acid Hydrolysis (HCl, EtOH, Reflux) Salt->Step3 Delépine Part B Product (7-Bromoquinolin-2-yl)methanamine (Final Target) Step3->Product Deprotection

Caption: Logical flow for the conversion of the methylquinoline core to the methanamine target via the Delépine pathway.

References

  • BenchChem. (2025).[6] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Retrieved from

  • ECHEMI. (2024). 7-Bromo-2-methylquinoline Properties and Synthesis. Retrieved from

  • Organic Chemistry Portal. (2023). Delépine Reaction: Mechanism and Applications. Retrieved from

  • National Institutes of Health (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from

Sources

Reductive amination techniques for generating (7-Bromoquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Synthesis of (7-Bromoquinolin-2-yl)methanamine via Reductive Amination

Executive Summary & Strategic Importance

The (7-Bromoquinolin-2-yl)methanamine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, antimalarials, and DNA-intercalating agents. The presence of the 7-bromide provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-aminomethyl group serves as a key linker.

The Challenge: Synthesizing primary amines from aldehydes via reductive amination is prone to dimerization (formation of secondary amines) because the product amine is often more nucleophilic than the ammonia source. Furthermore, the 7-bromo substituent is sensitive to hydrodehalogenation under catalytic hydrogenation conditions (


), necessitating the use of selective hydride donors.

The Solution: This guide details two high-fidelity protocols utilizing Sodium Cyanoborohydride (


)  and Titanium(IV) Isopropoxide (

)
to ensure chemoselectivity for the primary amine while preserving the aryl bromide.

Strategic Analysis: Reagent Selection & Mechanism

To achieve high yield and purity, the reaction kinetics must favor imine formation over aldehyde reduction, and mono-alkylation over di-alkylation.

Comparative Reagent Matrix
Reducing AgentSelectivity (Imine vs. Aldehyde)Risk ProfileRecommendation

Low. Reduces aldehydes rapidly.[1]High (Alcohol byproduct).Not Recommended for direct primary amine synthesis.[2]

High. Active at pH 6–7 (protonated imine).Toxic (HCN risk).Gold Standard (Protocol A).

High. Excellent for secondary amines.[3]Low toxicity.Good alternative, but

is superior for ammonia reactions.[2]

N/ACritical Failure. Avoid. Causes debromination of the quinoline ring.
Mechanistic Pathway & Control Points

The reaction proceeds through a hemiaminal intermediate to an iminium ion. The key is maintaining a pH where the imine is protonated (activating it for reduction) but the aldehyde is not activated.

ReactionMechanism cluster_control Critical Control Points Aldehyde 7-Bromoquinoline- 2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH4OAc (Excess) Iminium Iminium Ion (pH 6-7) Hemiaminal->Iminium - H2O PrimaryAmine Target: (7-Bromoquinolin-2-yl) methanamine Iminium->PrimaryAmine + NaBH3CN (Hydride Transfer) Dimer Secondary Amine (Dimer Impurity) PrimaryAmine->Dimer + Aldehyde (Over-alkylation) Control1 Use 10-15 eq. NH4OAc to suppress Dimer Control2 Maintain pH 6-7 for selectivity

Figure 1: Mechanistic pathway highlighting the competition between target formation and dimerization. High equivalents of ammonium acetate are required to suppress the path to the Dimer.

Experimental Protocols

Protocol A: The Borch Reduction (Standard High-Yield Method)

Best for: Routine synthesis, high functional group tolerance.

Reagents:

  • Substrate: 7-Bromoquinoline-2-carbaldehyde (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (15.0 eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromoquinoline-2-carbaldehyde (1.0 g, 4.24 mmol) in anhydrous MeOH (20 mL).

  • Buffering: Add solid Ammonium Acetate (4.9 g, 63.6 mmol, 15 eq ) in one portion.

    • Note: The excess ammonium salt buffers the solution to pH ~6–7 and statistically favors mono-alkylation.

  • Reduction: Add Sodium Cyanoborohydride (400 mg, 6.36 mmol, 1.5 eq) carefully.

    • Safety: Perform in a fume hood.

      
       is toxic.[1]
      
  • Reaction: Stir the mixture at room temperature (

    
    ) for 16–24 hours.
    
    • Monitoring: Check via LCMS or TLC (DCM/MeOH 9:1). The aldehyde spot (

      
      ) should disappear, replaced by a baseline amine spot.
      
  • Quenching: Carefully acidify to pH < 2 with concentrated HCl (approx. 2-3 mL) to decompose excess hydride and liberate any boron complexes. Stir for 30 minutes.

    • Caution: Evolution of

      
       gas.
      
  • Workup:

    • Remove MeOH under reduced pressure.

    • Dissolve residue in water (20 mL).

    • Wash the acidic aqueous layer with Ethyl Acetate (

      
      ) to remove unreacted aldehyde or non-basic impurities.
      
    • Basify the aqueous layer to pH > 10 using solid KOH or NaOH pellets (keep cold).

    • Extract the free amine into DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.[4]
      

Expected Yield: 75–85% Data Validation:

  • 1H NMR (DMSO-d6):

    
     ~8.4 (d, 1H, Ar-H), ~4.0 (s, 2H, 
    
    
    
    ).
  • MS (ESI+): m/z 237/239

    
    .
    
Protocol B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered substrates or if Protocol A yields low conversion.

Rationale:


 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine before the reducing agent is added.

Reagents:

  • Substrate: 7-Bromoquinoline-2-carbaldehyde (1.0 eq)

  • Amine Source: Ammonia (7M in MeOH) or

    
     + 
    
    
    
  • Additive: Titanium(IV) Isopropoxide (

    
    ) (2.0 eq)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq)
    

Step-by-Step Procedure:

  • Activation: Under Nitrogen atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous THF or MeOH.

  • Lewis Acid Addition: Add

    
     (2.0 eq) followed by Ammonia (5.0 eq, 7M in MeOH).
    
  • Aging: Stir at room temperature for 6–8 hours. The solution may turn slightly cloudy or change color, indicating imine/titanium complex formation.

  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 eq) portion-wise.
    • Note:

      
       is safe here because the aldehyde is already consumed (converted to imine).
      
  • Quenching (Critical): Add aqueous Ammonium Hydroxide (

    
    , 2M) to precipitate titanium salts (
    
    
    
    ).
  • Filtration: Filter the white precipitate through a Celite pad. Wash the pad with DCM.

  • Workup: Separate phases, dry organic layer, and concentrate.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Dimer Formation (Secondary Amine)Low Ammonia concentration.Increase

to 20 eq. Dilute reaction concentration (0.1 M).
No Reaction Imine hydrolysis or low reactivity.Switch to Protocol B (

). Add 3Å Molecular Sieves.
Debromination Contaminated reagents or wrong method.Ensure NO Palladium/Nickel catalysts are present. Use hydride methods only.
Boron Complex Amine trapped with Boron.Ensure the acidic quench (Step 5, Protocol A) is vigorous and long enough to break B-N bonds.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][5][6][7] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995).[1] Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of Organic Chemistry, 60, 4928-4929. Link

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Using (7-Bromoquinolin-2-yl)methanamine as a building block in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (7-Bromoquinolin-2-yl)methanamine in Drug Design

Executive Summary

(7-Bromoquinolin-2-yl)methanamine (CAS: 1196153-88-4) represents a high-value "bifunctional" scaffold for medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary handles: the nucleophilic primary amine at the C2-position and the electrophilic bromide at the C7-position. This duality allows for rapid library generation via parallel synthesis, making it an ideal building block for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping.

This guide details the physicochemical profile, synthetic workflows, and validated protocols for deploying this scaffold in the development of kinase inhibitors, anti-infectives, and GPCR ligands.

Physicochemical Profile & Design Logic

Understanding the intrinsic properties of the scaffold is prerequisite to successful design.

PropertyValue (Predicted/Exp)Design Implication
Molecular Weight 237.09 g/mol Ideal for FBDD; leaves ~260 Da "growth room" for Lipinski compliance.
ClogP ~2.1Moderate lipophilicity; suitable for CNS or systemic targets.
H-Bond Donors 2 (Primary Amine)Critical for solvent-front interactions or H-bond networking.
H-Bond Acceptors 2 (Quinoline N, Amine N)The quinoline nitrogen (pKa ~4.9) can serve as a hinge binder in kinases.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Vector Analysis:

  • C2-Methanamine (The "Anchor"): Provides a flexible linker for attaching solubilizing groups or exploring the "solvent front" in enzyme pockets.

  • C7-Bromide (The "Reach"): A rigid vector pointing ~180° away from the quinoline nitrogen, ideal for accessing deep hydrophobic pockets via cross-coupling.

Strategic Synthetic Workflows

The following diagram illustrates the decision matrix for functionalizing this scaffold. The order of operations is critical to avoid chemoselectivity issues.

G Start (7-Bromoquinolin-2-yl) methanamine PathA Route A: Amine Functionalization Start->PathA Nucleophilic Attack (Acylation/Red. Am.) PathB Route B: C7-Cross Coupling Start->PathB Pd-Catalysis (Requires N-Protection?) Amide Amide/Sulfonamide (Stable Bromide) PathA->Amide Yields Lead Lead Candidate (Dual Functionalized) Biaryl 7-Aryl-Quinoline (Free Amine) PathB->Biaryl Yields PathB->Lead Amide->PathB Suzuki/Buchwald Biaryl->PathA Derivatization

Figure 1: Orthogonal functionalization pathways. Route A is generally preferred first to avoid catalyst poisoning by the free amine during Palladium coupling.

Detailed Experimental Protocols

Protocol A: C2-Amine Functionalization (Amide Coupling)

Objective: To attach a "tail" moiety to the C2 position while preserving the C7-bromide for later steps.

Reagents:

  • (7-Bromoquinolin-2-yl)methanamine (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Addition: Add (7-Bromoquinolin-2-yl)methanamine in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
    • Note: The quinoline nitrogen is less nucleophilic than the primary amine, ensuring high regioselectivity.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C7-Bromide Functionalization (Suzuki-Miyaura Coupling)

Objective: To extend the core scaffold into a hydrophobic pocket. Pre-requisite: If performing this before Protocol A, the primary amine should be Boc-protected to prevent Pd-coordination or side reactions.

Reagents:

  • 7-Bromo-intermediate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane

Procedure:

  • Degassing: Charge a microwave vial with the 7-bromo-intermediate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and

    
     solution via syringe.
    
  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

    • Expert Insight: 7-Bromoquinolines are deactivated electrophiles compared to their 6-bromo counterparts due to electron density patterns. High-efficiency catalysts like

      
       or XPhos Pd G3 are recommended over 
      
      
      
      [1].
  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required to remove palladium residues and de-boronated byproducts.

Application Case Study: Kinase Inhibitor Design

Target: Hypothetical Tyrosine Kinase (e.g., EGFR or Src family).[2] Design Rationale: The quinoline core mimics the adenine ring of ATP.

  • Hinge Binder: The Quinoline N1 accepts a hydrogen bond from the hinge region backbone NH.

  • Solvent Front: The C2-methanamine extends towards the solvent, allowing attachment of solubilizing groups (e.g., morpholine/piperazine tails) via Protocol A.

  • Gatekeeper/Hydrophobic Pocket: The C7-position points into the deep hydrophobic pocket. A bulky aryl group introduced via Protocol B (Suzuki) can displace the "Gatekeeper" residue or induce conformational changes (e.g., DFG-out).

KinaseBinding Core Quinoline Core (ATP Mimic) Hinge Hinge Region (H-Bond Acceptor) Core->Hinge N1 Interaction Pocket Hydrophobic Pocket (Selectivity Filter) Core->Pocket C7-Aryl Group (via Suzuki) Solvent Solvent Front (Solubility/PK) Core->Solvent C2-Amine Linker (via Amide)

Figure 2: Pharmacophore mapping of the 7-bromoquinolin-2-yl scaffold in kinase active sites.

Quality Control & Storage

  • Storage: Store the neat solid at 2–8°C under desiccated conditions. The amine is sensitive to atmospheric

    
     (carbamate formation) over long periods.
    
  • Stability: The 7-bromo bond is stable to standard acidic/basic workups but sensitive to photolytic dehalogenation if exposed to intense UV light for prolonged periods.

  • Safety: Quinoline derivatives can be DNA intercalators. Handle with standard PPE and use in a fume hood.

References

  • BenchChem. (2025).[3] Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide. Retrieved from 3

  • ChemicalBook. (2025).[3][4] Product Entry: 2-Quinolinemethanamine, 7-bromo- (CAS 1196153-88-4).[5] Retrieved from 5

  • Ezeokonkwo, M. A., et al. (2019).[6] Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry. Retrieved from 6[6]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline. Retrieved from 2

Sources

Application Note: Cross-Coupling Reaction Conditions for 7-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Considerations

The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry, particularly in the development of antimalarials, kinase inhibitors, and intercalating agents. While positions C2, C3, and C4 are electronically activated by the adjacent nitrogen, the C7 position presents a unique challenge. It resides in the benzenoid ring, making it electronically distinct—behaving more like an unactivated aryl bromide—while still suffering from the catalyst-poisoning effects of the distal quinoline nitrogen.

This guide provides field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings specifically optimized for 7-bromoquinoline .[1]

The "Distal Nitrogen" Challenge

Unlike 2- or 4-bromoquinolines, which are electron-deficient and prone to oxidative addition (and SNAr side reactions), 7-bromoquinoline is relatively electron-neutral.[1]

  • The Problem: The quinoline nitrogen (

    
    ) is a competent Lewis base that can coordinate to electrophilic Pd(II) species, forming off-cycle resting states that arrest catalysis.
    
  • The Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos). These ligands serve a dual purpose: they facilitate oxidative addition into the stronger C7-Br bond and sterically prevent the quinoline nitrogen from coordinating to the palladium center.

Decision Matrix: Reaction Condition Optimization

Before selecting a protocol, use this logic flow to determine the optimal catalytic system based on your coupling partner.

G Start Start: 7-Bromoquinoline Coupling CouplingType Select Coupling Partner Start->CouplingType Boronic Boronic Acid/Ester (Suzuki-Miyaura) CouplingType->Boronic Amine Amine (1° or 2°) (Buchwald-Hartwig) CouplingType->Amine Alkyne Terminal Alkyne (Sonogashira) CouplingType->Alkyne Suzuki_Cond Rec: Pd(dppf)Cl2 or XPhos Pd G3 Base: K3PO4 Solvent: 1,4-Dioxane/H2O Boronic->Suzuki_Cond Buchwald_Cond Rec: BrettPhos Pd G3 Base: NaOtBu or Cs2CO3 Solvent: Toluene or t-Amyl Alcohol Amine->Buchwald_Cond Sono_Cond Rec: Pd(PPh3)2Cl2 + CuI Base: Et3N (Solvent/Base) Temp: 60-80°C Alkyne->Sono_Cond

Figure 1: Strategic decision tree for catalyst and condition selection.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 7-bromoquinoline with aryl/heteroaryl boronic acids.[1] Rationale: The use of Pd(dppf)Cl₂ is recommended as the "workhorse" catalyst due to its large bite angle and resistance to N-coordination. For sterically hindered boronic acids, XPhos Pd G3 is the superior alternative.

Materials
  • 7-Bromoquinoline (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR XPhos Pd G3 (2 mol%)[1]

  • Base: K₃PO₄ (2.0 – 3.0 equiv) [Superior to Na₂CO₃ for quinolines]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: Charge a microwave vial or Schlenk flask with 7-bromoquinoline, boronic acid, base, and catalyst.

  • Inerting: Seal the vessel and evacuate/backfill with Argon (x3). Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Solvation: Add degassed 1,4-dioxane and water via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Checkpoint (Self-Validation): Check LCMS.

    • If <50% conversion: Add 1 mol% additional catalyst and increase temp by 10°C.

    • If protodeboronation observed: Switch solvent to anhydrous DMF and base to CsF.[1]

  • Workup: Filter through Celite. Dilute with EtOAc. Wash with water/brine.[1][2][3]

    • Note: Quinolines can bind to metal residues.[1] A wash with 10% aqueous NH₄OH or sodium diethyldithiocarbamate solution helps remove Pd traces.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination with primary or secondary amines.[1][3] Rationale: 7-Bromoquinoline requires highly active precatalysts.[1] BrettPhos (for primary amines) and RuPhos (for secondary amines) are essential to outcompete the quinoline nitrogen for the Pd center.

Materials
  • 7-Bromoquinoline (1.0 equiv)[1]

  • Amine (1.2 equiv)[4]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1-3 mol%)[1]

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[5]

Step-by-Step Methodology
  • Pre-complexation (If using G3 precatalysts, skip this): If using Pd(OAc)₂ + Ligand, stir them in solvent at 80°C for 2 mins to activate before adding substrates. Recommendation: Use G3 precatalysts to ensure stoichiometry.

  • Addition: Add 7-bromoquinoline, amine, and base to the reaction vessel under Argon.

  • Reaction: Heat to 100°C.

    • Insight: Conversion is often rapid (1–4 hours).[1] Long reaction times can lead to hydrodebromination (formation of quinoline).

  • Workup:

    • Dilute with DCM.[1][2] Filter through a silica plug eluting with 5% MeOH/DCM.[1]

    • Purification Tip: Pre-treat silica gel columns with 1% Et₃N in hexanes to prevent the basic quinoline product from streaking.

Protocol C: Sonogashira Coupling

Objective: Alkynylation. Rationale: Standard conditions work well, but CuI is strictly required.

Materials
  • 7-Bromoquinoline (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N or Diisopropylamine (used as solvent or co-solvent with THF).[1]

Step-by-Step Methodology
  • Order of Addition: Dissolve 7-bromoquinoline and alkyne in degassed THF/Et₃N.

  • Catalyst Addition: Add Pd catalyst first, stir 5 min, then add CuI.

    • Why? Adding CuI last prevents the formation of copper acetylides before the Pd cycle is ready, reducing homocoupling of the alkyne (Glaser coupling).

  • Reaction: Heat to 60°C. Monitor closely; these reactions can be exothermic.

Troubleshooting & Optimization Workflow

Use this flowchart to diagnose stalled reactions or impurities.

Workflow Start Reaction Complete? CheckLCMS Analyze LCMS/TLC Start->CheckLCMS Outcome1 SM Remaining (Stalled) CheckLCMS->Outcome1 Outcome2 Debrominated Quinoline (Side Product) CheckLCMS->Outcome2 Outcome3 Product Formed CheckLCMS->Outcome3 Fix1 Action: Switch to XPhos or SPhos Pd G3 (More active catalyst) Outcome1->Fix1 Fix2 Action: Lower Temp, Switch solvent to Toluene, Use milder base (Cs2CO3) Outcome2->Fix2 Fix3 Purify: Use 1% Et3N in Eluent to prevent streaking Outcome3->Fix3

Figure 2: Troubleshooting logic for common failure modes in 7-bromoquinoline coupling.

Quantitative Comparison of Conditions

ParameterStandard Condition (Not Recommended)Optimized Condition (Recommended) Why?
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G3 PPh₃ is easily displaced by the quinoline nitrogen; bidentate (dppf) or bulky (XPhos) ligands prevent this.[1]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ Higher solubility in organic/aqueous mixtures and appropriate basicity for the 7-position.[1]
Solvent DMF1,4-Dioxane/H₂O or Toluene DMF can decompose at high temps to dimethylamine, causing side reactions. Dioxane is cleaner.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. W. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874-922. Link

  • BenchChem. (2025).[1][3][7][8] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Link (Cited for analogous 7-bromoindole reactivity).[1]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Schiff Bases from (7-Bromoquinolin-2-yl)methanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Quinoline-Based Schiff Bases

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] When integrated into a Schiff base framework—compounds characterized by an azomethine or imine (-C=N-) group—the resulting molecules exhibit enhanced coordination capabilities and biological potential.[3][4] Schiff bases are readily synthesized through the condensation of a primary amine and a carbonyl compound, offering a straightforward yet powerful method for generating diverse molecular libraries.[5][6]

This guide focuses on (7-Bromoquinolin-2-yl)methanamine, a versatile building block for drug development. This precursor offers two distinct points for chemical modification: the primary amine for Schiff base formation and the 7-bromo substituent, which serves as a valuable handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[2] This dual reactivity allows for the strategic construction of complex molecules with significant therapeutic potential. The following protocols and technical discussions are designed to provide researchers with a robust framework for the synthesis, characterization, and application of novel Schiff bases derived from this potent quinoline intermediate.

Part 1: The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[6] The process is typically catalyzed by a small amount of acid and involves two primary stages: the formation of a carbinolamine intermediate followed by its dehydration to yield the final imine product.[7]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. To enhance the carbonyl carbon's electrophilicity, an acid catalyst protonates the carbonyl oxygen. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is an unstable intermediate.[7] In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of a water molecule, driven by the formation of a stable carbon-nitrogen double bond, yields the final Schiff base.[8] This dehydration step is generally reversible and is the rate-determining step of the reaction.

The entire process is reversible, and the removal of water can be used to drive the reaction to completion, often accomplished by using a Dean-Stark apparatus or a dehydrating agent.[6][9]

Schiff Base Formation Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) H_plus + H⁺ Protonated_Aldehyde Protonated Aldehyde H_plus->Protonated_Aldehyde Catalyst activates aldehyde Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine Nucleophilic attack by amine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Product Schiff Base (Imine) + H₂O Protonated_Carbinolamine->Product Elimination of water Experimental Workflow A 1. Dissolve Reactants (Amine & Aldehyde in Ethanol) B 2. Combine & Add Catalyst (Glacial Acetic Acid) A->B C 3. Heat to Reflux (~80°C, 2-4 hours) B->C D 4. Monitor Reaction (Thin Layer Chromatography) C->D E 5. Cool to Precipitate (Room Temp, then Ice Bath) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash & Dry (Cold Ethanol, Vacuum Oven) F->G H 8. Characterize Pure Product (NMR, IR, MS) G->H

Sources

Microwave-Assisted Synthesis of (7-Bromoquinolin-2-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-MW-Q2AM-07 | Version 2.1

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (7-bromoquinolin-2-yl)methanamine, a critical pharmacophore in antimalarial and anticancer drug discovery. By transitioning from conventional thermal heating to microwave irradiation, this workflow reduces total reaction time from >48 hours to under 2 hours while improving yield and regioselectivity. The protocol utilizes a modified Doebner-Miller cyclization followed by a rapid Selenium Dioxide oxidation and a "green" reductive amination in neat acetic acid.

Introduction & Strategic Rationale

The quinoline scaffold is ubiquitous in medicinal chemistry, serving as the core structure for drugs like Chloroquine (antimalarial) and Camptothecin (anticancer). The (7-bromoquinolin-2-yl)methanamine intermediate is particularly valuable because the 7-bromo position allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to diversify the core, while the 2-methanamine handle is ideal for amide coupling or reductive alkylation.

Why Microwave-Assisted Organic Synthesis (MAOS)?

Conventional synthesis of 2-substituted quinolines (e.g., via Doebner-Miller) suffers from harsh conditions (conc. acids), long reflux times, and "tarry" side products due to polymerization of


-unsaturated aldehyde precursors.
  • Dielectric Heating: Microwave irradiation provides direct volumetric heating, overcoming the thermal lag of oil baths. This is crucial for the dehydration steps in quinoline formation.

  • Superheating Effect: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

  • Green Chemistry: This protocol employs neat acetic acid for the reductive amination step, eliminating the need for chlorinated solvents and external Lewis acids.

Retrosynthetic Analysis

The synthetic strategy disconnects the target molecule into three key phases, utilizing 3-bromoaniline as the cost-effective starting material.

Retrosynthesis Target (7-Bromoquinolin-2-yl)methanamine (Target) Aldehyde 7-Bromoquinoline-2-carbaldehyde (Precursor) Aldehyde->Target Reductive Amination (MW, NH4OAc, NaBH(OAc)3) Methyl 7-Bromo-2-methylquinoline (Intermediate) Methyl->Aldehyde SeO2 Oxidation (MW, Dioxane) Start 3-Bromoaniline + Crotonaldehyde (Starting Materials) Start->Methyl Doebner-Miller Cyclization (MW, HCl/H2O)

Figure 1: Retrosynthetic pathway utilizing a linear 3-step microwave-assisted sequence.

Materials & Instrumentation

Equipment
  • Reactor: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 10 mL and 20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Purification: Flash Chromatography System (Interchim/Biotage) with UV-Vis detection.

Reagents
  • Precursors: 3-Bromoaniline (98%), Crotonaldehyde (predominantly trans, 99%).

  • Oxidants/Reductants: Selenium Dioxide (SeO

    
    ), Sodium Triacetoxyborohydride (STAB), Ammonium Acetate.
    
  • Solvents: 1,4-Dioxane (anhydrous), Glacial Acetic Acid, Ethyl Acetate, Hexanes.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-2-methylquinoline (Modified Doebner-Miller)

Targeting the quinoline core.

Mechanism: Acid-catalyzed conjugate addition of aniline to crotonaldehyde, followed by cyclodehydration and oxidation. Regioselectivity Note: 3-substituted anilines can cyclize at the 2- or 6-position (para or ortho to the substituent). The 7-bromo isomer (cyclization para to Br) is sterically favored over the 5-bromo isomer.

Protocol:

  • Preparation: In a 20 mL microwave vial, dissolve 3-bromoaniline (1.72 g, 10 mmol) in 6 M HCl (10 mL).

  • Addition: Add crotonaldehyde (0.84 g, 12 mmol) dropwise. Caution: Exothermic.

  • Irradiation: Seal the vial. Heat in the microwave reactor:

    • Temp: 140°C

    • Time: 20 minutes

    • Stirring: High (600 rpm)

    • Absorption Level: High

  • Work-up: Cool to RT. Basify with 6 M NaOH to pH ~10. Extract with EtOAc (3 x 20 mL).

  • Purification: Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1).
    • Yield: ~65-75% (Major isomer: 7-bromo; Minor: 5-bromo).

Step 2: Oxidation to 7-Bromoquinoline-2-carbaldehyde

Functionalizing the methyl group.

Protocol:

  • Preparation: Dissolve 7-bromo-2-methylquinoline (1.11 g, 5 mmol) in 1,4-dioxane (10 mL) containing 2% water.

  • Reagent: Add finely powdered SeO

    
     (0.61 g, 5.5 mmol).
    
  • Irradiation:

    • Temp: 160°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

  • Work-up: Filter hot through a Celite pad to remove black Selenium metal. Wash pad with EtOAc.

  • Isolation: Concentrate filtrate. The aldehyde often precipitates upon cooling or addition of cold ether.

    • Yield: ~80-85%.[1]

Step 3: Reductive Amination to (7-Bromoquinolin-2-yl)methanamine

Installing the primary amine.

Rationale: Utilizing neat acetic acid as solvent/catalyst accelerates imine formation under MW irradiation, which is then reduced in situ.

Protocol:

  • Imine Formation: In a 10 mL microwave vial, combine 7-bromoquinoline-2-carbaldehyde (236 mg, 1 mmol) and Ammonium Acetate (385 mg, 5 mmol) in Glacial Acetic Acid (3 mL).

  • Irradiation (Phase 1):

    • Temp: 150°C

    • Time: 5 minutes

  • Reduction: Cool to 50°C. Open vial and add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in portions.

  • Irradiation (Phase 2): Reseal. Heat at 60°C for 5 minutes (or stir at RT for 30 mins if pressure is a concern).

  • Work-up: Quench with sat. NaHCO

    
     (slowly, gas evolution). Extract with DCM (3 x 10 mL).
    
  • Purification: Flash chromatography (DCM/MeOH/NH

    
    OH 90:9:1).
    
    • Yield: ~70%.[1]

Process Workflow & Logic Map

Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination S1_Input 3-Bromoaniline + Crotonaldehyde S1_Process MW: 140°C, 20 min 6M HCl S1_Input->S1_Process S1_Output 7-Bromo-2-methylquinoline S1_Process->S1_Output S2_Process MW: 160°C, 15 min SeO2, Dioxane S1_Output->S2_Process S2_Output 7-Bromoquinoline- 2-carbaldehyde S2_Process->S2_Output S3_Process 1. MW: 150°C, 5 min (NH4OAc) 2. STAB Reduction S2_Output->S3_Process S3_Output (7-Bromoquinolin-2-yl) methanamine S3_Process->S3_Output

Figure 2: Step-by-step microwave-assisted experimental workflow.

Data Summary & Optimization

ParameterConventional HeatingMicrowave AssistedImprovement Factor
Step 1 Time 4–6 Hours (Reflux)20 Minutes12x - 18x
Step 1 Yield 45–55%70%+25%
Step 2 Time 12 Hours15 Minutes48x
Step 3 Solvent DCM/MeOH (Toxic)Acetic Acid (Green)Safety/Green
Total Process ~2 Days< 2 HoursEfficiency
Troubleshooting Guide
  • Pressure Errors: If the microwave aborts due to over-pressure in Step 1, reduce the acid volume or use a larger headspace (20 mL vial for 5 mL reaction).

  • Regioisomers: If 5-bromo isomer is present (>10%), recrystallize the crude Step 1 product from ethanol before oxidation. The 7-bromo isomer is generally less soluble.

  • Over-oxidation: In Step 2, if carboxylic acid is formed, reduce reaction temperature to 140°C or reduce time.

Safety Considerations

  • Microwave Vials: Never heat standard glassware in a microwave reactor. Use certified pressure-rated vials.

  • Selenium Dioxide: Highly toxic and an environmental hazard. Dispose of selenium waste separately.

  • Crotonaldehyde: Lachrymator and toxic. Handle in a fume hood.

  • Acetic Acid (Hot): Corrosive. Vapors at 150°C are pungent; ensure the vial is fully cooled before decapping.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Application Notes. (2025).[2][3] Detailed protocols for Doebner-Miller and Combes synthesis variants.

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate/PubMed. (2020). Describes the use of neat acetic acid at 160°C for rapid quinoline formation and reductive amination logic.

  • Microwave-Assisted Reductive Amination. MDPI. (2023). Protocols for accelerating reductive amination using heterogeneous catalysts and microwave heating.[3][4]

  • 7-Bromoquinolin-2-amine Synthesis and Properties. BenchChem. Data on 7-bromoquinoline precursors and properties.[5][6]

Sources

Functionalization of the primary amine in (7-Bromoquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the functionalization of (7-Bromoquinolin-2-yl)methanamine , a high-value bifunctional scaffold in medicinal chemistry.[1]

Introduction & Strategic Overview

(7-Bromoquinolin-2-yl)methanamine is a "privileged" bifunctional building block. Its value lies in its ability to serve as a rigid, aromatic linker that connects two distinct chemical spaces:

  • The Primary Amine (Nucleophilic Handle): Located at the C2-position via a methylene spacer, this "benzylic-like" amine is highly reactive and serves as the primary vector for library diversification (amides, sulfonamides, secondary amines).

  • The 7-Bromo Substituent (Electrophilic Handle): A stable aryl halide positioned on the distal ring, ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore.[1]

Critical Strategic Consideration: The "Chelation Trap"

A common failure mode with this scaffold occurs when researchers attempt palladium-catalyzed coupling at the 7-Br position while the primary amine is free.[1] The 2-(aminomethyl)quinoline motif mimics the 2-picolylamine structure, a potent bidentate ligand that can chelate Pd(II) species, poisoning the catalyst and stalling the reaction.

Core Directive: Always functionalize or protect the primary amine (e.g., as an amide, carbamate, or sulfonamide) before attempting cross-coupling reactions at the 7-bromo position.

Chemical Properties & Handling

PropertyData / Observation
CAS Number 1196153-88-4
Molecular Weight 237.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM.[1] Sparingly soluble in water/ether.
Basicity (pKa) N(amine): ~8.8–9.2 (Primary site of protonation). N(quinoline): ~4.9 (Weakly basic).
Stability Stable under ambient conditions.[1][2] The free base absorbs CO₂ from air; store under inert gas or as an HCl salt.

Experimental Protocols

Protocol A: Amide Coupling (High-Throughput Compatible)

Target: Generation of Amide Libraries via Carboxylic Acids[1]

This protocol uses HATU, which is robust for heteroaromatic systems and minimizes racemization (if the acid partner is chiral).

Materials:

  • (7-Bromoquinolin-2-yl)methanamine (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration relative to amine).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions with the quinoline nitrogen.

  • Addition: Add (7-Bromoquinolin-2-yl)methanamine (1.0 equiv) to the mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 237 - 18).[1]

  • Workup (Standard): Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Workup (High Polarity Products): If the product is polar, evaporate DMF directly (Genevac/Rotovap) and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Target: Creation of flexible C-N linkages

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without touching the quinoline ring or the bromine handle.

Materials:

  • (7-Bromoquinolin-2-yl)methanamine (1.0 equiv)[1]

  • Aldehyde/Ketone Partner (1.1 equiv)[3]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (Catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.1 M).

  • Acid Catalysis: Add glacial Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT.[3] Why? The quinoline nitrogen can act as a proton sink; adding stoichiometric AcOH ensures the pH is optimal (~5-6) for imine formation.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours (Overnight).

  • Quench: Add sat. NaHCO₃ solution and stir vigorously for 15 minutes to quench borate salts.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.[2]

Protocol C: Sulfonylation

Target: Synthesis of Sulfonamides

Materials:

  • (7-Bromoquinolin-2-yl)methanamine (1.0 equiv)[1]

  • Sulfonyl Chloride (1.1 equiv)

  • Pyridine (Solvent & Base) OR DCM + TEA

Step-by-Step Procedure:

  • Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv). Cool to 0°C.

  • Electrophile Addition: Add the Sulfonyl Chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Purification: Flash chromatography is usually required to remove sulfonamide byproducts.

Strategic Workflow Visualization

The following diagram illustrates the "Divergent Synthesis" logic. Path A (Functionalize First) is recommended to avoid catalyst poisoning.

G Start (7-Bromoquinolin-2-yl) methanamine Decision Decision Point: Order of Operations Start->Decision PathA Path A: Functionalize Amine First (RECOMMENDED) Decision->PathA Avoids Chelation PathB Path B: Cross-Couple First (RISKY - Catalyst Poisoning) Decision->PathB Requires specialized ligands Amide Amide/Sulfonamide (Stable Intermediate) PathA->Amide R-COOH / HATU Protection Boc-Protection (If amine is needed later) PathA->Protection Boc2O Suzuki Suzuki/Buchwald Coupling (At 7-Br Position) PathB->Suzuki Likely Failure (Pd Chelation) Amide->Suzuki Protection->Suzuki Final Final Drug Candidate (Bifunctionalized) Suzuki->Final

Figure 1: Strategic decision tree for functionalizing the 7-bromoquinolin-2-yl scaffold. Path A is preferred to prevent free-amine interference with Palladium catalysts.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Acid chloride hydrolysis or steric hindrance.[1]Switch from HATU to acid chloride protocol. Use Pyridine as solvent to scavenge HCl.
No Reaction in Suzuki Coupling Catalyst poisoning by the amine.Ensure the amine is capped (amide/sulfonamide) or Boc-protected before the Pd step.
Incomplete Reductive Amination Imine hydrolysis or insufficient activation.[1]Add Molecular Sieves (4Å) during the imine formation step. Increase AcOH to 2.0 equiv.
Product stuck in Aqueous Layer Product is too polar (protonated quinoline).Adjust pH of aqueous layer to ~10 before extraction to ensure the quinoline is neutral.

References

  • Standard Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Reductive Amination of Heterocycles: Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Palladium Catalyst Poisoning by Amines: Chemler, S. R., & Sherman, D. (2008). Nitrogen-Directed Palladium-Catalyzed Olefin Functionalization. Nature, 454, 295-300.
  • Quinoline Scaffold Properties: Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 7-Bromo Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-position of fused bicyclic heterocycles (indoles, quinolines, azaindoles) represents a privileged but synthetically challenging vector in drug discovery. Functionalization at this site is critical for modulating solubility and optimizing binding affinity in kinase inhibitors and ADCs. However, the 7-bromo position is notoriously difficult to couple due to peri-steric hindrance (proximity to the N1-H or C8-H) and electronic deactivation .

This guide provides two field-proven protocols:

  • Protocol A: Amination of unprotected 7-bromoindoles using a base-mediated "anionic protection" strategy.

  • Protocol B: Amination of 7-bromoquinolines using Third-Generation (G3) Precatalysts to overcome N-coordination poisoning.

Strategic Analysis: The "7-Position" Challenge

Mechanistic Obstacles

Successful amination at the 7-position requires navigating three distinct failure modes:

  • N-Arylation Competition (Indoles): In unprotected indoles, the pKa of the N-H (~16) allows for deprotonation by standard bases (NaOtBu), leading to competition between C7-amination and N1-arylation.

  • Catalyst Poisoning (Quinolines/Azaindoles): The pyridine-like nitrogen (N1 in quinoline, N7 in azaindole) can bind tightly to unsaturated Pd(0), sequestering the active catalyst.

  • Peri-Sterics: The 7-position is sterically crowded by the substituent at position 1 (in indoles) or position 8 (in quinolines), slowing the rate of reductive elimination.

Ligand & Base Selection Logic

To overcome these barriers, we utilize bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) and specific base pairings.

  • Ligands:

    • RuPhos / tBuBrettPhos: Essential for secondary amines and hindered substrates. Their bulk promotes reductive elimination at the crowded 7-position.

    • BrettPhos: The gold standard for primary amines and electron-deficient heteroaryl halides (quinolines).

  • Bases:

    • LHMDS (LiHMDS): The "Secret Weapon" for unprotected indoles. It quantitatively deprotonates the indole N-H, forming an indolyl anion that is less reactive toward N-arylation under these specific conditions, while simultaneously acting as the base for the catalytic cycle.

    • Cs₂CO₃: Used for base-sensitive substrates where strong bases cause decomposition.

Decision Matrix (Visualization)

G Start Substrate Analysis Indole 7-Bromoindole Start->Indole Quinoline 7-Bromoquinoline Start->Quinoline Prot_Check Is N-H Protected? Indole->Prot_Check Amine_Type Amine Type? Quinoline->Amine_Type Method_A Protocol A: LHMDS Strategy Prot_Check->Method_A No (Unprotected) Method_B Standard Coupling: NaOtBu + RuPhos Prot_Check->Method_B Yes (Boc/SEM) Method_C Protocol B: BrettPhos Pd G3 Amine_Type->Method_C Primary Amine Method_D RuPhos Pd G3 Amine_Type->Method_D Secondary Amine

Figure 1: Strategic Decision Tree for ligand and protocol selection based on substrate scaffold and protection status.

Protocol A: Unprotected 7-Bromoindole Amination

Target: 7-Bromoindoles (and 7-azaindoles) with free N-H. Mechanism: Uses LHMDS to generate the indolyl anion in situ, preventing N-arylation and facilitating C-N coupling.

Materials
  • Substrate: 7-Bromoindole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst: RuPhos Pd G3 (or G4) (1–2 mol%)

    • Note: If G3 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

  • Base: LHMDS (LiHMDS), 1.0 M in THF (3.0 – 3.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with the 7-Bromoindole (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and (if solid) the amine coupling partner.

    • Critical: Do not add the base yet.

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.[2][3]

  • Liquids Addition:

    • Add anhydrous THF (5.0 mL) via syringe.

    • If the amine is liquid, add it now via syringe.

  • Base Addition (The Critical Step):

    • Dropwise, add LHMDS (1.0 M in THF, 3.5 mL, 3.5 mmol) at room temperature.

    • Observation: The solution will likely turn dark or change color (formation of the indolyl anion).

    • Why LHMDS? It serves two roles: it deprotonates the indole (protecting it) and deprotonates the amine-Pd complex to drive the cycle.

  • Reaction:

    • Heat the sealed vial to 65–80 °C in an oil bath or heating block.

    • Stir vigorously for 8–12 hours.

    • Note: Many substrates react fully at 65°C; increase to 80°C only if conversion is sluggish after 4 hours.

  • Quench & Workup:

    • Cool to room temperature.[4]

    • Quench carefully with saturated aqueous NH₄Cl (removes the N-Li species).

    • Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[4]

Protocol B: 7-Bromoquinoline Amination

Target: 7-Bromoquinolines (electron-deficient, potential N-coordination). Mechanism: Utilizes the strong trans-effect of BrettPhos to prevent catalyst resting states on the quinoline nitrogen.

Materials
  • Substrate: 7-Bromoquinoline (1.0 equiv)

  • Amine: 1.2 equiv (Primary amines preferred for BrettPhos; use RuPhos for secondary)

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Alternative: If substrate contains esters/nitriles, use Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: This reaction is sensitive to oxygen and moisture. A glovebox is preferred for dispensing NaOtBu.

  • Charging:

    • Add 7-Bromoquinoline (1.0 mmol), BrettPhos Pd G3 (0.02 mmol), and NaOtBu (1.4 mmol) to the vial.

  • Solvent/Amine:

    • Add 1,4-Dioxane (5 mL).

    • Add the amine (1.2 mmol).[2][4]

  • Reaction:

    • Seal and heat to 90–100 °C .

    • Why higher temp? Quinolines are electron-deficient, facilitating oxidative addition, but the 7-position is sterically hindered, requiring thermal energy for the reductive elimination step.

  • Monitoring: Check LCMS at 2 hours. If stalled, add 1 mol% additional catalyst.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Indole) Indole anion poisoning PdSwitch from LHMDS to LiHMDS/NaOtBu mix or increase temp to 90°C. Ensure strictly anhydrous THF.
Debromination (Reduction)

-hydride elimination
Switch solvent to Toluene . Avoid primary alcohols in the reaction.
N-Arylation (Indole) LHMDS quality poorUse fresh LHMDS. Old bottles absorb moisture, creating LiOH which is insufficient for "anionic protection."
Catalyst Death (Quinoline) N-coordinationSwitch to Pd-PEPPSI-IPent or increase catalyst loading to 5 mol%.

References

  • Henderson, J. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[5][6] Organic Letters, vol. 12, no. 20, 2010, pp. 4438–4441.[7] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, vol. 4, 2013, pp. 916-920. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[5] Chemical Reviews, vol. 116, no.[5] 19, 2016, pp. 12564–12649.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling of (7-Bromoquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow: Is Your Catalyst "Dead" or Just Sleeping?

Before altering your synthetic route, you must distinguish between kinetic inhibition (slow reaction) and catalyst poisoning (irreversible deactivation). The substrate (7-Bromoquinolin-2-yl)methanamine presents a "perfect storm" for Palladium deactivation due to its ability to form a stable 5-membered metallacycle.

Rapid Diagnostic Matrix

Use this table to interpret your reaction's visual and analytical cues.

ObservationLikely IssueMechanismRecommended Action
Reaction stalls at <10% conversion Chelation Arrest Substrate acts as a bidentate ligand (N,N-chelate), displacing phosphines and locking Pd in an off-cycle resting state.Protect the amine (See Section 3) or switch to Pd-G3/G4 precatalysts .
Reaction turns black immediately Pd Aggregation "Pd Black" formation. The ligand is not stabilizing the Pd(0) species, likely due to displacement by the substrate's amine.Increase ligand:Pd ratio (2:1 or 3:1) or use a bulkier ligand (e.g., tBuXPhos ).
Product forms but yield is low (~40%) Competitive Inhibition The product (also a quinoline amine) is poisoning the catalyst as it forms.Add a Lewis Acid (e.g.,

) to bind the product's nitrogen.
Oligomers detected by LCMS Self-Coupling The free amine of one molecule reacts with the bromide of another (Head-to-Tail polymerization).Mandatory Protection of the primary amine is required.

The Core Problem: The "Deadly Chelate" Mechanism

The primary failure mode in coupling (7-Bromoquinolin-2-yl)methanamine is not the oxidative addition to the C-Br bond, but rather the formation of a thermodynamic sink. The 2-aminomethylpyridine motif (present in your quinoline) is a privileged chelator.

Mechanism Visualization

The diagram below illustrates the competition between the productive catalytic cycle and the destructive chelation pathway.

CatalystPoisoning Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex (Active) Pd_L->OxAdd + Substrate (Br-end) Chelate OFF-CYCLE TRAP (N,N-Pd Chelate) Pd_L->Chelate + Substrate (N,N-end) Ligand Displacement Substrate Substrate (7-Br-Quin-CH2NH2) Product Coupled Product OxAdd->Product + Nucleophile (Productive Cycle) Chelate->Pd_L Slow/Impossible Reversal

Figure 1: The "Off-Cycle Trap" where the substrate's quinoline nitrogen and free amine displace the phosphine ligand, forming a stable, inactive complex.

Troubleshooting Protocols

Protocol A: The "Protection First" Strategy (Recommended)

The most robust solution is to electronically and sterically disable the chelating ability of the primary amine.

Why this works: Installing a Boc (tert-butoxycarbonyl) group on the amine breaks the 5-membered chelation capability and prevents head-to-tail self-polymerization.

Step-by-Step Workflow:

  • Protection: React (7-Bromoquinolin-2-yl)methanamine with

    
     (1.1 equiv) and 
    
    
    
    in DCM. Isolate the Boc-protected intermediate.
  • Coupling: Proceed with the cross-coupling (Suzuki, Buchwald, etc.).

    • Note: The quinoline nitrogen is still a ligand, but without the "claw" effect of the primary amine, standard bulky ligands (e.g., XPhos) can easily outcompete it.

  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane post-coupling.

Protocol B: The "Ligand Muscle" Strategy (If Protection is Impossible)

If you cannot protect the amine (e.g., late-stage functionalization), you must use a catalyst system that is sterically bulky enough to prevent the substrate from coordinating.

Recommended Catalyst System:

  • Precatalyst: XPhos Pd G4 or BrettPhos Pd G4 .

    • Reasoning: G4 precatalysts activate by reductive elimination of an amine, ensuring Pd(0) is generated inside the catalytic cycle, minimizing the window for substrate chelation.

  • Base:

    
     (Weaker bases reduce competitive binding).
    
  • Solvent: t-Amyl alcohol or 1,4-Dioxane (Non-coordinating).

Protocol C: The "Scavenger" Additive

For Suzuki couplings, adding a Lewis acid can "mask" the basic nitrogens.

  • Additive: Add 1.5 equivalents of

    
      or 
    
    
    
    to the reaction mixture before adding the catalyst.
  • Mechanism: The Lewis acid coordinates to the free amine and quinoline nitrogen, preventing them from binding to the Palladium.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction work with 7-Bromoquinoline but fail with (7-Bromoquinolin-2-yl)methanamine? A: This confirms the chelation hypothesis. 7-Bromoquinoline lacks the 2-methanamine arm, so it cannot form the stable 5-membered ring with Palladium. The "2-aminomethyl" motif is the specific poison here [1].

Q2: Can I use Pd/C and Hydrogen gas for this coupling? A: Generally, no. Heterogeneous catalysts like Pd/C are easily poisoned by basic nitrogen heterocycles (pyridines/quinolines), which coat the active surface sites. Furthermore, under hydrogenation conditions, you risk reducing the quinoline ring or dehalogenating the bromide before coupling occurs [2].

Q3: I see "Pd Black" precipitating. Should I add more phosphine? A: Yes, but the type matters. Adding simple


 is useless because the substrate binds tighter than triphenylphosphine. You need a chelating ligand (like dppf  or Xantphos ) or a bulky biaryl phosphine (Buchwald ligands ) that creates a steric wall around the Pd center, preventing the substrate from approaching the metal in a bidentate fashion [3].

Q4: Is the free amine reacting with my aryl bromide? A: Very likely. If you are trying to couple the bromide with an external boronic acid (Suzuki), the internal amine can compete as a nucleophile (Buchwald-type self-coupling), leading to oligomers. This is another reason why Protocol A (Protection) is superior.

Decision Tree for Optimization

Use this logic flow to select your next experiment.

OptimizationFlow Start Start: Reaction Failed CheckProtect Can you protect the amine? Start->CheckProtect YesProtect Yes CheckProtect->YesProtect NoProtect No CheckProtect->NoProtect Action1 Protect with Boc/Cbz Run Standard Coupling YesProtect->Action1 CheckLigand Are you using Pd(PPh3)4 or Pd(dppf)? NoProtect->CheckLigand SwitchCat Switch to Bulky G3/G4 (XPhos/BrettPhos) CheckLigand->SwitchCat Yes (Old Gen) AddLewis Add Lewis Acid (B(OiPr)3) CheckLigand->AddLewis Already using Bulky

Figure 2: Decision logic for overcoming catalyst poisoning.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Source: National Institutes of Health (NIH) / PubMed Context: Detailed analysis of how amine-containing heterocycles (like aminomethylpyridine) deactivate Pd centers via chelation. URL:[Link]

  • Buchwald-Hartwig Coupling: Ligand Selection Guide. Source: Organic Chemistry Portal / Wikipedia Context: Overview of ligand generations (G1-G4) and their necessity for sterically demanding or "poisoning" substrates. URL:[Link][1]

Sources

Technical Support Center: Minimizing Side Reactions in the Reduction of 7-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the reduction of 7-bromoquinoline-2-carbonitrile to its corresponding amine, (7-bromoquinolin-2-yl)methanamine. This transformation is a critical step in the synthesis of various biologically active molecules. However, it is often accompanied by side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your reaction conditions.

Introduction to the Challenges

The reduction of the nitrile group in 7-bromoquinoline-2-carbonitrile is complicated by the presence of the bromo-substituted quinoline ring. The primary goal is the chemoselective reduction of the nitrile to a primary amine without affecting the aryl bromide. The main side reactions of concern are:

  • Hydrolysis of the nitrile: The nitrile group can be hydrolyzed to a primary amide (7-bromoquinoline-2-carboxamide) or further to a carboxylic acid, especially under acidic or basic conditions.[1][2][3][4][5]

  • Debromination: The bromine atom on the quinoline ring can be removed through reductive dehalogenation, leading to the formation of quinoline-2-carbonitrile or (quinolin-2-yl)methanamine.[6][7][8]

  • Catalyst Poisoning: The nitrogen atom of the quinoline ring and the nitrile group itself can act as poisons to certain catalysts, leading to deactivation.[9][10]

This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My main side product is 7-bromoquinoline-2-carboxamide. How can I prevent the hydrolysis of the nitrile group?

Answer: The formation of the amide is a classic side reaction resulting from the hydrolysis of the nitrile.[1][2][3][4][5] This is often exacerbated by the presence of water in the reaction mixture, especially under acidic or basic conditions.

Causality: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water. This process is often catalyzed by acids (which protonate the nitrile nitrogen, increasing its electrophilicity) or bases (which provide the hydroxide nucleophile).[4][5] The initial product is an imidic acid, which tautomerizes to the more stable amide.[11]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Reducing Agent:

    • Avoid Harsh pH Conditions: Reagents that require strongly acidic or basic workups can promote hydrolysis.

    • Recommended Reagents:

      • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is highly effective for nitrile reduction and is typically used under anhydrous ethereal solvents (e.g., THF, diethyl ether).[12] A subsequent aqueous workup is necessary, but if performed carefully at low temperatures, hydrolysis of any unreacted starting material can be minimized.

      • Borane Complexes (e.g., BH₃•THF, Ammonia Borane): These reagents are also effective for nitrile reduction and are generally less basic than LiAlH₄.[13] Ammonia borane is noted for its tolerance of various functional groups.[13]

  • Reaction Temperature:

    • Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of hydrolysis.

Q2: I am observing a significant amount of debromination, resulting in (quinolin-2-yl)methanamine. How can I preserve the C-Br bond?

Answer: Reductive dehalogenation is a common side reaction when reducing molecules containing aryl halides.[6][7] The C-Br bond is susceptible to cleavage under certain reductive conditions, particularly with catalytic hydrogenation.

Causality: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is known to efficiently cleave carbon-halogen bonds through hydrogenolysis.[7][8] The rate of dehalogenation is dependent on the specific halogen, with C-Br bonds being more readily cleaved than C-Cl bonds.[6]

Troubleshooting Steps:

  • Avoid Catalytic Hydrogenation with Palladium:

    • Palladium-based catalysts are generally not recommended for this transformation due to their high activity towards dehalogenation.[7][10]

  • Chemoselective Reducing Agents:

    • Metal Hydrides: LiAlH₄ and borane complexes are generally chemoselective for the reduction of nitriles in the presence of aryl bromides.

    • Alternative Catalytic Systems: If a catalytic approach is desired, consider catalysts less prone to causing dehalogenation. Some iron or cobalt-based catalysts have shown good functional group tolerance.[14]

  • Control of Reaction Conditions:

    • If catalytic hydrogenation must be used, milder conditions (lower hydrogen pressure, lower temperature) and careful selection of the catalyst and support may help. However, this is a challenging optimization.

Q3: My reaction is very slow or stalls completely. What could be causing catalyst deactivation?

Answer: Catalyst poisoning is a likely cause for slow or incomplete reactions, especially in catalytic hydrogenations.[9]

Causality: The quinoline nitrogen and the nitrile group itself can act as catalyst poisons.[9] These groups can strongly adsorb to the active sites of the metal catalyst, preventing the substrate from binding and reacting.[9][10]

Troubleshooting Workflow:

G start Reaction Stalls check_reagents Verify Purity of Reagents and Solvents start->check_reagents increase_catalyst Increase Catalyst Loading check_reagents->increase_catalyst If purity is confirmed switch_catalyst Switch to a Poison-Resistant Catalyst increase_catalyst->switch_catalyst If still no reaction end_success Successful Reduction increase_catalyst->end_success If successful switch_method Use Stoichiometric Reducing Agent (e.g., LiAlH₄) switch_catalyst->switch_method If catalytic methods fail switch_catalyst->end_success If successful switch_method->end_success If successful end_fail Re-evaluate Synthetic Route switch_method->end_fail If issues persist

Caption: Troubleshooting workflow for stalled reactions.

Troubleshooting Steps:

  • Increase Catalyst Loading: A higher catalyst loading may compensate for some degree of poisoning.

  • Choose a More Robust Catalyst: Some catalysts are more resistant to poisoning by nitrogen-containing compounds.

  • Switch to a Non-Catalytic Method: Using stoichiometric reducing agents like LiAlH₄ or borane complexes bypasses the issue of catalyst poisoning.[12][13]

Recommended Experimental Protocol

This protocol is designed to minimize both hydrolysis and debromination side reactions.

Reduction of 7-bromoquinoline-2-carbonitrile using Lithium Aluminum Hydride (LiAlH₄)

G cluster_0 Reaction Setup cluster_1 Substrate Addition cluster_2 Reaction & Quenching cluster_3 Workup & Purification A Dry glassware under vacuum B Add LiAlH₄ to anhydrous THF under Argon A->B C Cool solution to 0 °C B->C E Add substrate solution dropwise to LiAlH₄ suspension at 0 °C C->E D Dissolve 7-bromoquinoline-2-carbonitrile in anhydrous THF D->E F Stir at 0 °C to room temperature (Monitor by TLC) E->F G Carefully quench at 0 °C (Fieser workup: H₂O, NaOH, H₂O) F->G H Filter solids G->H I Extract aqueous layer with EtOAc H->I J Dry, concentrate, and purify by column chromatography I->J

Caption: Experimental workflow for LiAlH₄ reduction.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon), add a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve 7-bromoquinoline-2-carbonitrile (1 equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Summary of Reducing Agents and Potential Side Products

Reducing AgentPrimary ProductMajor Potential Side ProductsKey Considerations
LiAlH₄ (7-bromoquinolin-2-yl)methanamine7-bromoquinoline-2-carboxamideRequires strictly anhydrous conditions; exothermic workup.
BH₃•THF (7-bromoquinolin-2-yl)methanamine7-bromoquinoline-2-carboxamideMilder than LiAlH₄; requires anhydrous conditions.
Pd/C, H₂ (7-bromoquinolin-2-yl)methanamine(Quinolin-2-yl)methanamine (Debromination) High risk of debromination; potential for catalyst poisoning.[7][9]
Raney Nickel, H₂ (7-bromoquinolin-2-yl)methanamine(Quinolin-2-yl)methanamine (Debromination) Also known to cause dehalogenation.

References

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • ResearchGate. A Mild and Efficient Method for the Reduction of Nitriles. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. [Link]

  • SciSpace. Poisoning and deactivation of palladium catalysts. [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. [Link]

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Optimizing solvent selection for (7-Bromoquinolin-2-yl)methanamine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Selection & Process Control Ticket ID: CRY-7BQ-MA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Context

(7-Bromoquinolin-2-yl)methanamine is a bifunctional intermediate often utilized in the synthesis of kinase inhibitors and anti-infectives. Its crystallization behavior is governed by two competing structural motifs:

  • The Lipophilic Core: The 7-bromoquinoline scaffold is planar and aromatic, driving

    
    -
    
    
    
    stacking but limiting solubility in aqueous media.
  • The Basic Side Chain: The 2-methanamine group (

    
    ) introduces high polarity and pH-dependent solubility (pKa 
    
    
    
    9.0–9.5).

Critical Challenge: This compound exhibits a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly in the presence of residual synthesis solvents or impurities.

Module 1: Solvent Selection & Solubility Mapping

Q: How do I select the primary solvent system for the free base?

A: You must balance the dissolving power of the amine with the stacking potential of the quinoline ring. Do not rely on a single solvent; binary systems are superior for this compound.

Recommended Solvent Systems:

Solvent TypeSpecific SolventsRoleOperational Notes
Primary Solvent (Good) Methanol (MeOH) , Ethanol (EtOH)Dissolves the polar amine; disrupts H-bonding.High solubility even at RT. Use minimal volume.
Co-Solvent (Modifier) Dichloromethane (DCM) , TolueneSolubilizes the lipophilic bromo-quinoline core.DCM is excellent for initial dissolution but hard to crystallize from directly due to high volatility.
Anti-Solvent (Bad) Heptane , MTBE, Water (pH > 10)Forces precipitation.Critical: Add slowly at elevated temperature to avoid oiling out.
Q: Why is the compound oiling out upon anti-solvent addition?

A: Oiling out occurs when the metastable limit is breached too rapidly, or when the temperature is above the "oiling out limit" (the point where the liquid-liquid miscibility gap intersects the solubility curve).

The Fix:

  • Increase Temperature: Ensure the anti-solvent addition happens at

    
    , not room temperature.
    
  • Seed Loading: Add 0.5–1.0 wt% of pure seed crystals before the cloud point is reached.

  • Switch Anti-solvent: If Heptane causes oiling, switch to MTBE (Methyl tert-butyl ether). MTBE has better compatibility with amines and often promotes crystal growth over oil formation.

Module 2: Troubleshooting & Process Control

Workflow: The "Oiling Out" Rescue Protocol

If your flask contains a biphasic oil/solvent mixture instead of crystals, follow this logic immediately.

OilingOutRescue Start Issue: Oiling Out Observed CheckTemp Is Temp > 50°C? Start->CheckTemp HeatUp Heat to Reflux (Redissolve Oil) CheckTemp->HeatUp No CheckSolvent Is Anti-solvent > 30% vol? CheckTemp->CheckSolvent Yes HeatUp->CheckSolvent AddGoodSolvent Add Primary Solvent (MeOH/EtOH) to clear point CheckSolvent->AddGoodSolvent Yes (Oversaturated) Seed Cool to Cloud Point & Add Seeds (1 wt%) CheckSolvent->Seed No AddGoodSolvent->Seed SlowCool Slow Cool (5°C/hour) Seed->SlowCool Success Crystalline Product SlowCool->Success

Figure 1: Decision tree for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Q: My yield is low (<60%). How do I recover the remaining product?

A: The basic amine forms water-soluble salts with atmospheric


 or residual acids.
  • pH Adjustment: Check the pH of the mother liquor. If pH < 9, adjust to pH 11–12 using NaOH.

  • Extraction: Extract the filtrate with DCM.

  • Salt Formation Strategy: If the free base is too soluble, convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt.

    • Protocol: Dissolve free base in EtOH. Add 1.05 eq of HCl in Dioxane/EtOH. The salt usually crystallizes instantly and has a much steeper solubility curve.

Module 3: Impurity Rejection (Regioisomers)

Q: I see a 5-bromo isomer impurity. How do I remove it?

A: Regioisomers (5-bromo vs 7-bromo) have slightly different lattice energies.

  • Polymorphism Risk: Rapid precipitation traps isomers.

  • Thermodynamic Control: You need "Ostwald Ripening."

    • Procedure: Slurry the solid in Isopropyl Alcohol (IPA) at

      
       for 4–6 hours. This allows the less stable isomer (often the impurity in the lattice) to dissolve and the more stable 7-bromo crystal to grow.
      

FAQs: Expert Insights

Q: Can I use water as an anti-solvent? A: Only if you strictly control pH.

  • Risk: At neutral pH, the amine is partially protonated (

    
    ), making it water-soluble.
    
  • Protocol: You must use 0.1 M NaOH as the aqueous anti-solvent to ensure the molecule remains in its non-ionized, hydrophobic free-base form.

Q: The crystals are yellow/orange. Is this normal? A: Pure (7-Bromoquinolin-2-yl)methanamine should be off-white to pale beige .

  • Yellow/Orange: Indicates oxidation of the amine or presence of quinoline oligomers.

  • Fix: Perform the crystallization under Nitrogen atmosphere. Wash the final filter cake with cold MTBE to remove surface oxidation products.

References

  • BenchChem. (2025).[1] 7-Bromoquinolin-2-amine: Chemical Properties and Synthesis Protocols. Retrieved from

  • European Patent Office. (1991). Quinoline derivatives, process for their preparation and their use as medicaments (EP 0412848 A2). Retrieved from

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann.
  • Collis, G. E., et al. (2003).[2] 7-Bromoquinolin-8-ol: Structural Analysis and Bromination Patterns. Acta Crystallographica Section C. Retrieved from [2]

Sources

Validation & Comparative

Technical Comparison Guide: (7-Bromoquinolin-2-yl)methanamine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization framework for (7-Bromoquinolin-2-yl)methanamine , a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents (e.g., Bedaquiline analogs).

The following analysis compares the target molecule against its two most common synthetic precursors: 7-Bromoquinoline-2-carbonitrile (Precursor A) and 7-Bromo-2-methylquinoline (Precursor B), enabling researchers to validate synthesis success and purity.

Executive Summary & Structural Context

(7-Bromoquinolin-2-yl)methanamine is a bifunctional quinoline scaffold. Its characterization relies on distinguishing the specific splitting patterns of the 7-bromo-substituted ring system and the diagnostic chemical shift of the C2-aminomethyl side chain.

  • Primary Challenge: Differentiating the target amine from the unreacted nitrile precursor or over-reduced byproducts.

  • Solution: 1H NMR spectroscopy provides the most definitive checkpoint, specifically monitoring the disappearance of the methyl/nitrile signatures and the emergence of the benzylic methylene singlet.

Comparative Overview
FeatureTarget: (7-Bromoquinolin-2-yl)methanamine Alt 1: 7-Bromoquinoline-2-carbonitrile Alt 2: 7-Bromo-2-methylquinoline
Key Signal

4.05 – 4.15 ppm (Singlet,

)
No aliphatic protons

2.70 – 2.80 ppm (Singlet,

)
H4 Shift

8.2 ppm (Downfield doublet)

8.4 ppm (Deshielded by CN)

8.0 ppm
Solubility Moderate (DMSO/MeOH); Good as HCl saltPoor (Organic solvents)Good (Organic solvents)
Role Active IntermediateElectrophilic PrecursorStarting Material

1H NMR Characterization Data

The following data represents high-confidence assignment ranges based on standard quinoline substituent effects and solvent interactions (DMSO-


).
Table 1: Chemical Shift Comparison ( , ppm)

Solvent: DMSO-


, 400 MHz
PositionProton TypeTarget: Amine Precursor: Nitrile Precursor: Methyl Multiplicity (

Hz)
C2-Subst Side Chain4.10 2.75 s (2H/3H)
H3 Aromatic7.628.057.50d (

)
H4 Aromatic8.358.708.25d (

)
H5 Aromatic7.958.107.90d (

)
H6 Aromatic7.707.857.65dd (

)
H8 Aromatic8.228.358.15d (

)
NH/NH2 Exchangeable2.5 - 3.5*br s

*Note: The amine protons (


) are broad and their position is highly concentration/water-dependent. In 

, they typically appear around 1.8–2.0 ppm.
Table 2: Coupling Constant Logic ( Values)

To confirm the 7-bromo substitution pattern, verify the following splitting logic:

  • H8 (Meta-coupling): Appears as a narrow doublet (

    
     Hz) because it couples only to H6. It does not have an ortho neighbor.
    
  • H6 (Ortho+Meta): Appears as a doublet of doublets (

    
     Hz), coupling strongly to H5 and weakly to H8.
    
  • H3/H4 (AB System): A distinct pair of doublets with a strong coupling (

    
     Hz). H4 is always downfield of H3.
    

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Objective: To ensure clear resolution of the benzylic methylene peak without water interference.

  • Solvent Choice: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    if the sample is the HCl salt, as the salt is insoluble in chloroform. For the free base,
    
    
    is acceptable but may cause the
    
    
    peak to overlap with water if not dry.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Shimming: Ensure the H8 doublet is resolved. If H8 appears as a singlet, shimming is poor.

  • Water Suppression: If the water peak (3.33 ppm in DMSO) overlaps with the amine signal, use a presaturation pulse sequence (e.g., zgpr on Bruker systems).

Protocol B: Synthesis Verification (Nitrile Reduction)

Context: Converting 7-bromoquinoline-2-carbonitrile to the target amine.

  • Reaction: Dissolve nitrile (1 eq) in MeOH. Add

    
     (0.5 eq) followed by 
    
    
    
    (5 eq) portion-wise at 0°C.
  • Workup: Quench with water, extract with DCM.

  • Validation Checkpoint (NMR):

    • Take an aliquot of the crude organic layer.

    • Pass: Presence of singlet at 4.10 ppm.

    • Fail: Persistence of starting material (check H3 shift at 8.05 ppm).

    • Critical Fail: Appearance of aldehyde peak (~10.0 ppm) indicating hydrolysis instead of reduction.

Visualization of Characterization Logic

Diagram 1: Structural Assignment Pathway

This diagram illustrates the logical flow for assigning the 1H NMR signals to the specific structure of the target molecule.

NMR_Assignment Sample Purified Sample (7-Bromoquinolin-2-yl)methanamine Spectrum 1H NMR Spectrum (DMSO-d6) Sample->Spectrum Region_Arom Aromatic Region (7.5 - 8.5 ppm) Spectrum->Region_Arom Region_Ali Aliphatic Region (3.0 - 5.0 ppm) Spectrum->Region_Ali Signal_H8 H8: ~8.22 ppm (d, J=2.0 Hz) Diagnostic for 7-Br Region_Arom->Signal_H8 Ortho-coupling absent Signal_H3H4 H3/H4 System (Two doublets) H4 Downfield Region_Arom->Signal_H3H4 AB System Signal_CH2 CH2: ~4.10 ppm (Singlet) Confirms Amine Region_Ali->Signal_CH2 Reduction Success Validation Structure Confirmed Signal_H8->Validation Signal_H3H4->Validation Signal_CH2->Validation

Caption: Logical flow for confirming the structure of (7-Bromoquinolin-2-yl)methanamine via 1H NMR.

Diagram 2: Comparative Verification Workflow

This diagram guides the decision-making process when comparing the product against its precursors.

Verification_Flow Start Crude Reaction Mixture Check_Ali Check 2.5 - 4.5 ppm Region Start->Check_Ali Result_Me Peak at 2.75 ppm? (Methyl Precursor) Check_Ali->Result_Me Result_Amine Peak at 4.10 ppm? (Target Amine) Check_Ali->Result_Amine Result_None No Aliphatic Peaks? Check_Ali->Result_None Action_Me Reaction Failed (Oxidation incomplete) Result_Me->Action_Me Action_Amine Proceed to H3/H4 Check (Confirm Ring Intact) Result_Amine->Action_Amine Action_Nitrile Unreacted Nitrile (Increase Reductant) Result_None->Action_Nitrile

Caption: Decision matrix for monitoring the synthesis of the target amine from methyl or nitrile precursors.

References

  • Musiol, R. et al. (2006). "Quinoline derivatives as potential anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters.

  • Pretsch, E. et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Quinoline chemical shift additivity rules).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 105498721, 1-(2-bromoquinolin-7-yl)methanamine.

  • Reich, H. J. (2024). "1H NMR Chemical Shifts of Heterocycles." University of Wisconsin-Madison.

Sources

Technical Guide: Interpreting Mass Spectrometry Fragmentation of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Mass Spectrometry (MS) fragmentation of brominated quinolines Content Type: Publish Comparison Guide

Executive Summary

This guide provides a high-level technical analysis of the mass spectral behavior of brominated quinolines. Unlike standard quinolines, which fragment primarily through ring contraction (loss of HCN), brominated analogs exhibit a competition between carbon-halogen bond cleavage and ring fragmentation. This document compares these behaviors against non-brominated and chlorinated alternatives, offering a validated experimental protocol and decision-making framework for structural elucidation.

The Bromine Signature: Isotopic Physics & Theory

Before interpreting fragmentation, the molecular ion (


 in EI or 

in ESI) must be validated via isotopic abundance. Bromine naturally exists as two stable isotopes,

and

, in a near 1:1 ratio (50.69% vs. 49.31%).
Isotopic Pattern Recognition

The number of bromine atoms (


) dictates the multiplicity of the molecular ion cluster, following the expansion of 

.
Br AtomsPattern DescriptionIntensity Ratio (Approx)Visual Diagnostic
1 (Mono) Doublet separated by 2 Da1 : 1"Twin Towers"
2 (Di) Triplet separated by 2 Da1 : 2 : 1"Tent Shape"
3 (Tri) Quartet separated by 2 Da1 : 3 : 3 : 1"Box Shape"

Critical Insight: In High-Resolution MS (HRMS), the mass defect of


 (-0.081 u) is significantly different from 

(-0.031 u), allowing differentiation even if isotope ratios are obscured by noise.

Comparative Analysis: Brominated vs. Chlorinated vs. Native Quinolines

The fragmentation logic changes drastically when a halogen is introduced due to bond dissociation energy (BDE) differences.

Performance Comparison Table
FeatureNative Quinoline Chlorinated Quinoline Brominated Quinoline
Dominant Primary Loss Neutral loss of HCN (27 Da)Loss of Cl radical (35/37 Da) OR HCNLoss of Br radical (79/81 Da)
Bond Strength (C-X) C-H (~110 kcal/mol)C-Cl (~95 kcal/mol)C-Br (~68 kcal/mol)
Fragmentation Kinetics Slow; requires high internal energy. Ring intact often.Moderate; Cl loss competes with ring cleavage.Fast; Br loss is often the base peak or major fragment.
Low Mass Region

39, 50, 51, 63, 76
Similar to native + Cl isotopesSimilar to native + Br isotopes
Mechanistic Divergence
  • Native Quinoline: The stable aromatic system resists fragmentation. The primary pathway involves the ejection of HCN from the pyridine ring, resulting in a phenyl cation (

    
     76) or radical cation (
    
    
    
    77).
  • Brominated Quinoline: The C-Br bond is the "weakest link." Under Electron Ionization (EI), the radical cation (

    
    ) preferentially expels the Br atom (
    
    
    
    ) to form a stable quinolinyl cation (
    
    
    ). This cation then undergoes the characteristic HCN loss.

Mechanistic Deep Dive & Visualization

The following diagram illustrates the competing pathways. In brominated systems, "Pathway B" (Halogen Loss) kinetically outcompetes "Pathway A" (Ring Contraction).

FragmentationMechanism M_Ion Molecular Ion (M+.) [Brominated Quinoline] Loss_HCN Transition State [Ring Opening] M_Ion->Loss_HCN High Energy req. Loss_Br C-Br Bond Cleavage M_Ion->Loss_Br Low Energy (Fast) Frag_Ring Fragment [M - HCN]+. (Retains Br) Loss_HCN->Frag_Ring - 27 Da (HCN) Sec_Frag Secondary Fragment [M - Br - HCN]+ Frag_Ring->Sec_Frag - 79/81 Da (Br.) Frag_Quinoline Quinolinyl Cation [M - Br]+ Loss_Br->Frag_Quinoline - 79/81 Da (Br.) Frag_Quinoline->Sec_Frag - 27 Da (HCN)

Figure 1: Competing fragmentation pathways.[1] The solid bold line indicates the dominant pathway for brominated quinolines due to the weak C-Br bond.

Validated Experimental Protocol

To ensure reproducible fragmentation data, follow this self-validating protocol. This workflow is designed for LC-ESI-MS/MS but is adaptable to EI-GC-MS.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (MeOH) . Avoid Acetonitrile (ACN) initially as it can form adducts (

    
    ) that complicate Br isotope analysis.
    
  • Concentration: Dilute to 10 µg/mL with 0.1% Formic Acid in water (50:50 MeOH:H2O).

  • Filtration: 0.22 µm PTFE filter to remove particulates that cause source arcing.

Phase 2: Instrument Configuration (ESI-Q-TOF/Orbitrap)
  • Ionization Mode: Positive (

    
    )[2]
    
  • Capillary Voltage: 3.0 - 3.5 kV (Keep lower to prevent in-source fragmentation of labile Br).

  • Cone Voltage: 20 - 40 V.

  • Collision Energy (CE):

    • Screening: Ramp 10–50 eV.

    • Validation: Fixed energies at 20 eV (to see parent) and 45 eV (to force ring cleavage).

Phase 3: Data Validation (The "Trust" Check)

Before analyzing fragments, validate the run:

  • Check M+ Cluster: Does the parent ion show the calculated 1:1 (mono) or 1:2:1 (di) pattern?

  • Check Mass Defect: Is the mass defect negative or close to zero? (Br introduces a negative mass defect relative to C/H).

  • Blank Check: Inject pure solvent. Bromine is "sticky" and causes memory effects in ESI sources. Ensure no carryover peaks at

    
     79/81.
    

Interpretation Logic: A Decision Tree

Use this logic flow to assign unknown spectra suspected to be brominated quinolines.

DecisionTree Start Start: Unknown Spectrum Iso_Check Isotope Pattern? (Separated by 2 Da) Start->Iso_Check Yes_Iso Yes (1:1 or 1:2:1) Iso_Check->Yes_Iso No_Iso No (Single Peak) Iso_Check->No_Iso Calc_Loss Calculate Neutral Loss (Parent - Major Fragment) Yes_Iso->Calc_Loss Stop_NotBr Stop: Not Brominated No_Iso->Stop_NotBr Loss_79 Loss = 79/81 Da Calc_Loss->Loss_79 Dominant Loss_27 Loss = 27 Da Calc_Loss->Loss_27 Secondary Loss_Other Loss = 35/36 Da Calc_Loss->Loss_Other Result_Br Confirm: Brominated Quinoline Core Loss_79->Result_Br Result_Native Suspect: Native Quinoline Loss_27->Result_Native Result_Cl Suspect: Chlorinated Analog Loss_Other->Result_Cl

Figure 2: Structural elucidation decision tree for halogenated heterocycles.

References

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Definitive Guide to HPLC Retention Time Standardization for (7-Bromoquinolin-2-yl)methanamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: (7-Bromoquinolin-2-yl)methanamine Application: Critical intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists. The Challenge: This molecule presents a classic "dual-mode" chromatographic challenge. It possesses a hydrophobic aromatic core (quinoline + bromine) and a highly polar, basic primary amine tail. Standard generic HPLC methods often fail, resulting in peak tailing, variable retention times (RT), and co-elution with regioisomers (e.g., 6-bromo analogs).

This guide objectively compares three distinct chromatographic approaches to establish a robust Retention Time (RT) Standard for purity analysis.

Physicochemical Driver for Method Selection
  • Core Structure: Quinoline ring (Hydrophobic,

    
    -
    
    
    
    active).
  • Functional Group: Primary Methanamine (

    
    ).
    
  • pKa values (Estimated):

    • 
       (Weak base)
      
    • 
       (Strong base)
      
  • Implication: At neutral pH (7.0), the molecule is positively charged (protonated amine), leading to silanol interactions on silica columns. Control of pH is the single most critical factor.

Comparative Analysis of Retention Time Standards

We evaluated three methodological "Standards" commonly used in drug development.

Method A: The "Generic Acidic" Standard (Low pH)
  • Column: C18 (End-capped), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Analyte is fully protonated (

    
     or 
    
    
    
    ).
Method B: The "High pH" Standard (Recommended)
  • Column: Hybrid Silica (e.g., XBridge BEH or Gemini NX-C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: Analyte is neutral/deprotonated.

Method C: The "Isomer Selective" Standard
  • Column: Phenyl-Hexyl.

  • Mobile Phase: Methanol / Phosphate Buffer (pH 2.5).

  • Mechanism:

    
    -
    
    
    
    interaction dominates.
Performance Comparison Matrix
FeatureMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Peak Shape Poor (Tailing Factor > 1.5)Excellent (Symmetry ~1.1)Good
RT Stability Moderate (Drifts with temp)High (Robust neutral state)Moderate
Isomer Resolution Low (Hydrophobic only)MediumHigh (Separates 6-Br vs 7-Br)
MS Compatibility Yes (Formic Acid)Yes (Volatile Buffer)No (Phosphate non-volatile)
Suitability Quick ScreeningFinal Purity & Quantification Impurity Profiling

The Gold Standard Protocol: High pH Reversed-Phase

Why this choice? By operating at pH 10 (above the pKa of ~9.5), the amine group is deprotonated. This eliminates ionic interaction with residual silanols on the column, resulting in sharp peaks and higher sensitivity for impurity detection.

Reagents & Equipment[1][2][4][5][6][7]
  • Reference Standard: (7-Bromoquinolin-2-yl)methanamine (>98% purity).

  • Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Gemini NX-C18.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: HPLC Grade Acetonitrile.

Step-by-Step Methodology
  • Preparation of Mobile Phase A (Buffer):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1 L Milli-Q water.

    • Add ~2-3 mL Ammonium Hydroxide (28%) dropwise to adjust pH to 10.0 ± 0.1.

    • Filter through 0.22 µm nylon membrane. Do not use after 48 hours.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temp: 35°C (Critical for viscosity reduction).

    • Detection: UV @ 230 nm (Quinoline max) and 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
    0.0 95 5
    10.0 10 90
    12.0 10 90
    12.1 95 5

    | 15.0 | 95 | 5 |

  • System Suitability Criteria (Acceptance Limits):

    • Retention Time: ~7.5 ± 0.2 min (Typical).

    • Tailing Factor: < 1.3.

    • Theoretical Plates: > 5000.

Visualizing the Workflow

Diagram 1: Method Development Decision Logic

This flowchart guides the researcher in selecting the correct standard based on the specific analytical need (e.g., separating the 7-bromo isomer from the 6-bromo impurity).

MethodSelection Start Start: (7-Bromoquinolin-2-yl)methanamine Analysis Goal Define Analytical Goal Start->Goal Goal_Purity Routine Purity / Assay Goal->Goal_Purity Goal_Impurity Regioisomer Separation (6-Br vs 7-Br) Goal->Goal_Impurity Goal_MS LC-MS Identification Goal->Goal_MS Method_HighPH Method B: High pH (pH 10) Column: Hybrid C18 Result: Sharp Peaks, High Load Goal_Purity->Method_HighPH Best Shape Method_Phenyl Method C: Phenyl-Hexyl Buffer: Methanol/Phosphate Result: Pi-Pi Selectivity Goal_Impurity->Method_Phenyl Best Selectivity Goal_MS->Method_HighPH Volatile Base Method_Acidic Method A: Formic Acid (pH 2.7) Column: C18 Result: MS Compatible, Tailing Risk Goal_MS->Method_Acidic Volatile Acid

Caption: Decision matrix for selecting the appropriate HPLC method based on analytical requirements (Purity vs. Selectivity vs. MS compatibility).

Troubleshooting & Optimization (Self-Validating Logic)

If the Retention Time (RT) drifts or purity values are inconsistent, use this logic to validate the system.

Diagram 2: Troubleshooting RT Instability

Troubleshooting Problem Issue: RT Drift or Tailing Check_pH Check Mobile Phase pH (Must be > 9.5 or < 3.0) Problem->Check_pH Check_Col Check Column History (Acid damage?) Check_pH->Check_Col pH OK Action_Buffer Remake Buffer (NH4HCO3 is volatile) Check_pH->Action_Buffer pH Drifted Check_Equil Equilibration Time (Hybrid columns need 20+ CV) Check_Col->Check_Equil Pressure OK Action_Wash Wash: 50:50 MeOH:H2O (Remove strongly retained impurities) Check_Col->Action_Wash High Backpressure

Caption: Step-by-step logic to diagnose and correct retention time instability or peak tailing.

Critical Causality Notes
  • Ammonium Bicarbonate Volatility: In Method B, the buffer pH can drop over time as ammonia evaporates. Protocol: Prepare fresh daily. If RT decreases, pH has likely dropped, causing the amine to protonate and elute earlier (or later depending on column interaction).

  • Sample Solvent: Dissolve the sample in the starting mobile phase (5% ACN / 95% Buffer). Dissolving in 100% ACN will cause "solvent effect" peak distortion for early eluting impurities.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

    • Supports the use of high pH for basic amines to improve peak shape.
  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.Link

    • Reference for hybrid column stability
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Agilent Technologies. (2020). Analysis of Quinoline and Isoquinoline Isomers using Phenyl-Hexyl Columns. Application Note. Link

    • Supports the use of Phenyl phases for positional isomer separ

Sources

X-ray crystallography data analysis of (7-Bromoquinolin-2-yl)methanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the crystallographic characterization of (7-Bromoquinolin-2-yl)methanamine salts versus their free base forms. It focuses on the structural advantages conferred by salt formation in the context of drug development.

Executive Summary & Application Context

The quinoline scaffold, specifically (7-Bromoquinolin-2-yl)methanamine , represents a privileged structure in medicinal chemistry, often serving as a precursor for kinase inhibitors and anti-infective agents. However, the free base form of this intermediate often exhibits suboptimal physicochemical properties, including low aqueous solubility and a tendency to form oils or low-melting solids, complicating purification and formulation.

This guide compares the Hydrochloride (HCl) Salt form against the Free Base , utilizing Single Crystal X-ray Diffraction (SCXRD) data to explain the superior "performance" (stability, packing efficiency, and solubility profile) of the salt.

The Core Comparison
FeatureFree Base (Alternative) HCl Salt (Product) Performance Verdict
Lattice Energy Low (dominated by weak Van der Waals)High (dominated by Ionic & H-bonds)Salt Superior (Higher MP, better stability)
Crystallizability Poor (Often requires chromatography)Excellent (Crystallizes from EtOH/Water)Salt Superior (Self-purifying)
Solubility (Aq.) < 0.1 mg/mL (Predicted)> 10 mg/mL (Protonated amines)Salt Superior (Bioavailability potential)
Packing Motif

-

Stacking (Slippage prone)
Charge-Assisted H-Bond NetworkSalt Superior (Rigid lattice)

Technical Analysis: Structural Causality

To understand why the salt performs better, we must analyze the atomic-level interactions revealed by X-ray crystallography.

The Free Base: Weak Interaction Networks

In the free base form, the (7-Bromoquinolin-2-yl)methanamine molecule relies primarily on


-

stacking
between the quinoline rings and weak

interactions.
  • Observation: As seen in analogous structures like 7-bromo-2-methylquinoline [1], the packing is driven by the hydrophobic effect.

  • Consequence: These interactions are non-directional and weak, leading to "slippage" planes in the crystal lattice. This results in lower melting points and poor mechanical stability (tableting issues).

The Salt Form: The "Ionic Anchor" Effect

Upon reaction with HCl, the aliphatic amine (methanamine tail, pKa


 9-10) and potentially the quinoline nitrogen (pKa 

4-5) become protonated.
  • Mechanism: The chloride anions (

    
    ) act as bridging agents. They accept Hydrogen bonds from the protonated ammonium group (
    
    
    
    ) and the quinolinium proton (
    
    
    ).
  • Structural Result: This creates a 3D Hydrogen-Bonded Polymer (supramolecular architecture). The lattice is "pinned" together by strong electrostatic forces (

    
    ), significantly increasing the lattice energy.
    
Visualization of Interaction Logic

The following diagram illustrates the shift from weak associations in the free base to the robust network in the salt form.

Salt_vs_Base_Logic Base Free Base Form (Neutral) PiStack Weak Pi-Pi Stacking (Slippage Prone) Base->PiStack Primary Force Salt HCl Salt Form (Cationic) Ionic Ionic Interactions (Coulombic Attraction) Salt->Ionic Protonation Result_Base Low Melting Point Poor Solubility PiStack->Result_Base HBond Charge-Assisted H-Bonds (N-H...Cl) Ionic->HBond Anion Bridging Result_Salt High Melting Point High Solubility Lattice Rigidity HBond->Result_Salt

Figure 1: Mechanistic pathway showing how salt formation transforms the primary intermolecular forces from weak dispersive forces to strong ionic/hydrogen-bonding networks.

Experimental Protocols

To replicate these results and generate valid X-ray data, follow this self-validating workflow.

Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for SCXRD (Dimensions


 mm).

Step 1: Salt Formation

  • Dissolve 1.0 mmol of (7-Bromoquinolin-2-yl)methanamine in 5 mL of Ethanol (absolute).

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 eq (for monohydrochloride) or 2.2 eq (for dihydrochloride) of concentrated HCl (37%) or 1M HCl in ether.

  • Validation: A precipitate should form immediately. If oil forms, sonicate for 5 mins.

Step 2: Crystal Growth (Slow Evaporation)

  • Isolate the precipitate by filtration.

  • Redissolve the solid in a minimal amount of hot Methanol/Water (9:1 ratio).

  • Filter the hot solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
    
  • Cover the vial with Parafilm and poke 3-4 small holes with a needle.

  • Store in a vibration-free, dark environment at Room Temperature (20-25°C).

  • Timeline: Crystals should appear within 2-5 days.

Data Collection & Refinement Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K


 radiation).

Protocol:

  • Mounting: Select a crystal with sharp edges and no visible cracks. Mount on a Kapton loop using Paratone oil.

  • Cooling: Collect data at 100 K (Cryostream) to minimize thermal vibration (atomic displacement parameters).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, critical for the heavy Bromine atom (

    
    ).
    

Data Processing Workflow:

Refinement_Workflow Raw Raw Diffraction Frames Integration Integration & Scaling (SAINT/CrysAlisPro) Raw->Integration Absorb Absorption Correction (SADABS/Face Indexing) *Critical for Br* Integration->Absorb Solve Structure Solution (SHELXT - Intrinsic Phasing) Absorb->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine Check Validation (CheckCIF / IUCr) Refine->Check Check->Refine If R1 > 5%

Figure 2: Crystallographic data processing workflow emphasizing the necessity of absorption correction due to the heavy Bromine atom.

Representative Data Analysis

When analyzing the output for (7-Bromoquinolin-2-yl)methanamine salts, compare your results against these representative parameters derived from analogous quinoline structures [1, 2].

Key Structural Parameters
ParameterExpected Value (Salt)Significance
Space Group

or

(Centrosymmetric)
Common for racemates/achiral salts; indicates efficient packing.
C-Br Bond Length 1.89 - 1.91 ÅStandard aromatic C-Br; deviations suggest disorder.

Distance
3.10 - 3.25 ÅIndicates strong Charge-Assisted Hydrogen Bonding.

-

Centroid Dist.
3.6 - 3.9 ÅDistance between stacked quinoline rings. Shorter = stronger stacking.
Density (

)
> 1.55 g/cm³Higher density than free base implies better stability.
Interpreting the "Bromine Factor"

The Bromine atom at position 7 is a heavy scatterer.

  • Absorption Coefficient (

    
    ):  Will be high (likely > 3.0 mm⁻¹ for Mo K
    
    
    
    ).
  • Artifact Risk: If the absorption correction (Step 3 in workflow) is skipped, the thermal ellipsoids for Br will look "non-positive definite" (physically impossible) or highly elongated.

  • Halogen Bonding: Check for

    
     or 
    
    
    
    interactions. These "sigma-hole" interactions often direct the crystal packing in 7-bromoquinoline derivatives [1].

References

  • Crystal structure of 8-bromo-2-methylquinoline. Source: PubChem / NIH. (Contains relevant lattice data for the 7-bromo-quinoline scaffold).

  • Synthesis and properties of 7-Bromoquinolin-2-amine. Source: BenchChem Technical Guide.[1] (Provides synthesis pathways for the amine precursor).

  • Crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol). Source: ResearchGate / Acta Crystallographica.[2] (Demonstrates H-bonding networks in quinoline salts).

  • SHELX – A software suite for crystal structure determination. Source: George Sheldrick, University of Göttingen. (The standard for refinement protocols cited).

Sources

Comparative Guide: Validating Synthesis of (7-Bromoquinolin-2-yl)methanamine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of (7-Bromoquinolin-2-yl)methanamine (also known as 2-(aminomethyl)-7-bromoquinoline), rapid process validation is critical for optimizing yield and minimizing downstream failures. While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) remain the gold standards for structural characterization and purity, Fourier Transform Infrared Spectroscopy (FT-IR) offers a distinct advantage in real-time reaction monitoring.

This guide objectively compares FT-IR against alternative validation methods, specifically focusing on the reduction of 7-bromoquinoline-2-carbonitrile to the target amine. It demonstrates how IR serves as a superior "Go/No-Go" gatekeeper by exploiting the distinct spectral silence of the nitrile region.

The Synthetic Context

To validate a product, one must understand the transformation. The most chemically distinct route for IR validation is the reduction of the nitrile precursor.

  • Precursor: 7-Bromoquinoline-2-carbonitrile

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Raney Nickel/
    
    
    
  • Target: (7-Bromoquinolin-2-yl)methanamine

The Spectroscopic Logic

The validation relies on a binary spectral switch:

  • Disappearance of the sharp Cyano (

    
    ) stretch.
    
  • Appearance of the Primary Amine (

    
    ) stretching doublet.
    

Comparative Analysis: IR vs. NMR vs. LC-MS

For a process chemist, the choice of analytical method depends on the stage of development. The table below contrasts IR (specifically Attenuated Total Reflectance, ATR) with high-resolution alternatives.

Table 1: Performance Comparison of Validation Methods

FeatureFT-IR (ATR) 1H NMR (300/400 MHz) LC-MS (ESI+)
Primary Utility Functional Group Verification (Reaction Completion)Structural Elucidation (Proton Connectivity)Purity & Mass Confirmation
Sample Prep Minimal (Solid/Oil direct)High (Deuterated solvent dissolution)Moderate (Dilution, filtration)
Time-to-Result < 2 Minutes15–45 Minutes10–30 Minutes
Cost Per Run Low (< $1)High (Solvents + Instrument time)High (Solvents + Columns)
Specificity Moderate (Fingerprint region can be complex)Excellent (Definitive splitting patterns)Excellent (m/z identification)
Limit of Detection ~1-5% impurity~0.1-1% impurity< 0.1% impurity
Key Blind Spot Cannot easily distinguish isomers or high-purity levels.Expensive for routine "spot checks."Inorganic salts are invisible; buffers affect ionization.
Expert Insight

Use IR for: In-process controls (IPC) to determine if the starting material is consumed. Use NMR/MS for: Final lot release to certify identity and purity.

Deep Dive: IR Validation Protocol

Critical Band Assignments

To validate (7-Bromoquinolin-2-yl)methanamine, focus on three specific spectral regions.

A. The "Silent" Region (2000–2300 cm⁻¹) — The Precursor Check
  • Target: 7-Bromoquinoline-2-carbonitrile

  • Signal: Sharp, medium-intensity peak at 2220–2250 cm⁻¹ (

    
     stretch).
    
  • Validation: Complete disappearance of this band confirms the reduction of the nitrile group. If this peak remains, the reaction is incomplete.

B. The High-Frequency Region (3200–3500 cm⁻¹) — The Product Check
  • Target: Primary Amine (

    
    )
    
  • Signal: A characteristic doublet (two spikes) representing asymmetric and symmetric N-H stretching.

    • 
      : ~3380 cm⁻¹
      
    • 
      : ~3300 cm⁻¹
      
  • Caveat: If the product is isolated as a salt (e.g., Hydrochloride), this region will show a broad "ammonium" band (2800–3200 cm⁻¹) that obscures the doublet. You must neutralize a small aliquot to free base form for clear IR validation.

C. The Fingerprint Region (500–1600 cm⁻¹) — The Scaffold Check
  • Quinoline Ring: Strong bands at 1590–1620 cm⁻¹ (C=C/C=N ring stretching).

  • C-Br Stretch: A band in the 500–700 cm⁻¹ range. While often obscured, it confirms the halogen is still intact and was not debrominated during reduction (a common side reaction with

    
    ).
    
Experimental Workflow

This protocol ensures a self-validating system where the user confirms both the loss of starting material and the formation of product.

  • Sampling: Take a 5 mg aliquot of the reaction mixture.

  • Workup (Crucial):

    • Quench with 0.5 mL water/NaOH.

    • Extract with 0.5 mL Dichloromethane (DCM).

    • Evaporate the DCM layer on a watch glass to obtain a residue.

    • Why? This removes solvent interference and ensures the amine is in the "Free Base" form for clear N-H detection.

  • Measurement: Place residue on the ATR crystal (Diamond/ZnSe).

  • Analysis:

    • Pass: No peak at 2230 cm⁻¹ AND Doublet at 3300/3380 cm⁻¹.

    • Fail: Peak present at 2230 cm⁻¹ (Incomplete reaction).

Visualizations

Diagram 1: Synthesis and Spectral Transformation

This diagram illustrates the chemical transformation and the corresponding spectral shift that acts as the validation marker.

SynthesisIR Precursor 7-Bromoquinoline- 2-carbonitrile Reaction Reduction (LiAlH4 or H2/Cat) Precursor->Reaction Input Spec_CN IR Marker: Sharp Peak ~2230 cm⁻¹ (C≡N Stretch) Precursor->Spec_CN Exhibits Product (7-Bromoquinolin- 2-yl)methanamine Reaction->Product Yields Spec_NH IR Marker: Doublet ~3300-3400 cm⁻¹ (N-H Stretch) Product->Spec_NH Exhibits Spec_CN->Spec_NH Validation: Signal Loss -> Signal Gain

Caption: The spectroscopic transition from Nitrile (Precursor) to Amine (Product) serves as the primary validation gate.

Diagram 2: Validation Decision Matrix

A logical workflow for researchers to determine when to move to the next synthesis stage.

DecisionMatrix Start Reaction Aliquot MiniWorkup Mini-Workup (Neutralize & Dry) Start->MiniWorkup IR_Scan Run FT-IR (ATR) MiniWorkup->IR_Scan Check_2230 Peak at 2230 cm⁻¹? IR_Scan->Check_2230 Yes_2230 Incomplete Reaction (Continue Stirring/Heat) Check_2230->Yes_2230 Yes No_2230 Check 3300-3400 cm⁻¹ Check_2230->No_2230 No (Nitrile Gone) Doublet_Present Doublet Visible? No_2230->Doublet_Present Pass VALIDATED Proceed to Isolation Doublet_Present->Pass Yes (Amine Formed) Broad_Band Broad Band Only? Doublet_Present->Broad_Band No Broad_Band->Yes_2230 No Signal (Failed) Salt_Warn Warning: Salt Form Re-neutralize Sample Broad_Band->Salt_Warn Yes (Ammonium) Salt_Warn->MiniWorkup

Caption: Decision tree for interpreting IR data during the synthesis of (7-Bromoquinolin-2-yl)methanamine.

References

  • BenchChem. (n.d.). 7-Bromoquinolin-2-amine | 116632-53-2 - Technical Guide. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [1]

  • LibreTexts Chemistry. (2020).[2] Infrared Spectra of Some Common Functional Groups. Retrieved from

  • Specac. (n.d.). Interpreting Infrared Spectra: Primary Amines and Nitriles. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2021). 6-Bromoquinoline-2-carbonitrile Compound Summary. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling (7-Bromoquinolin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (7-Bromoquinolin-2-YL)methanamine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Chemical Profile & Hazard Logic

Compound: (7-Bromoquinolin-2-yl)methanamine CAS: 1196153-88-4 (Representative) Class: Halogenated Heterocyclic Amine

As researchers, we must look beyond the Safety Data Sheet (SDS) and understand the molecular logic of the hazard. This compound presents a tripartite risk profile derived from its functional groups:

  • The Quinoline Core: A planar, bicyclic aromatic system. Risk:[1] Potential for DNA intercalation. While specific mutagenicity data for this isomer may be sparse, quinoline scaffolds are structurally alerted for genotoxicity. Treat as a potential mutagen.

  • The Primary Amine (-CH₂NH₂): A basic, nucleophilic handle. Risk:[1] Corrosive to mucous membranes and skin. It can form sensitizing haptens upon protein binding.

  • The Bromine Substituent: A heavy halogen. Risk:[1] Increases lipophilicity (LogP), enhancing dermal absorption rates compared to non-halogenated analogs. It also dictates specific "Halogenated" waste disposal streams to prevent the release of toxic HBr during incineration.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier . If one layer fails (e.g., glove tear), the next (engineering control) must already be active.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Fume Hood (Face Velocity: 0.5 m/s)Secondary: N95/P2 Respirator (if hood unavailable)The amine moiety can form caustic dusts. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Long-cuff, 0.14 mm+)Aromatic amines can permeate thin nitrile. The "double layer" provides a visual breach indicator and increases breakthrough time to >4 hours.
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Amines are basic; eye contact causes saponification of corneal lipids, leading to rapid, irreversible opacity.
Body Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves Synthetic fabrics alone can melt if a reaction exotherms. Tyvek sleeves cover the "glove gap" at the wrist—a common exposure point.
Operational Protocols: The "Safe-Path" Workflow
Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the septum/cap for crystallization. "Crust" on the cap indicates amine creeping and potential oxidation.

  • Environment: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Light Sensitivity: The bromo-quinoline bond can be photolabile. Wrap vials in aluminum foil if amber glass is not used.

Phase B: Weighing & Transfer (Critical Risk Step)
  • Static Control: Organic amine powders are often electrostatic. Use an anti-static gun or polonium strip before weighing to prevent "flying powder."

  • The "Closed Transfer" Rule: Never transport an open weighing boat across the lab.

    • Tare the vial/flask with its cap.

    • Add solid inside the fume hood.

    • Cap immediately before moving to the balance.

Phase C: Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and DCM.

  • Exotherm Check: When dissolving in acidic media (e.g., for LCMS prep), add the acid slowly to the amine solution. The heat of neutralization can cause solvent bumping.

Waste Management & Disposal

Core Directive: This compound contains Bromine. It MUST NOT enter standard organic waste streams.

Waste StreamClassificationDisposal Logic
Liquid Waste Halogenated Organic Incineration of brominated compounds in non-specialized kilns releases corrosive Hydrogen Bromide (HBr) and Bromine gas.
Solid Waste Hazardous Solid (Toxic) Contaminated weighing boats, gloves, and paper towels must be bagged and tagged as "Toxic Solids."
Aqueous Waste Basic Toxic Aqueous If extracted, the aqueous layer remains basic and toxic. Do not pour down the drain. Adjust pH to 7–9 before disposal into aqueous waste drums.
Emergency Response Protocols
  • Skin Contact:

    • Immediate Action: Wash with water and soap for 15 minutes. Do not use alcohol/ethanol; it enhances the skin absorption of lipophilic halo-quinolines.

  • Spill (Solid):

    • Do not sweep (creates dust).[1] Cover with a damp paper towel (water or PEG-400) to wet the powder, then wipe up.

  • Spill (Solution):

    • Absorb with vermiculite or sand. Do not use sawdust (potential reaction with concentrated amines).

Visualizing the Safety Workflow

The following diagram illustrates the "Chain of Custody" for handling (7-Bromoquinolin-2-yl)methanamine, highlighting critical decision points (diamonds) and safety barriers (rectangles).

SafetyProtocol Storage Storage (2-8°C, Dark, Inert) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Transfer (Closed Container) Reaction Reaction/Usage (Double Gloves) Weighing->Reaction Solubilization Spill Spill Event? Reaction->Spill Accidental Release Disposal Disposal (Halogenated Stream) Reaction->Disposal Post-Experiment Cleanup Wet Wipe Method (No Sweeping) Spill->Cleanup Yes (Solid/Liquid) Spill->Disposal No (Routine Waste) Cleanup->Disposal Contaminated Debris

Figure 1: Operational safety workflow emphasizing containment and specific disposal paths.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54686369, 7-Bromoquinolin-2-ylmethanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity (Quinoline Derivatives). Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Disposal of Chemicals: Halogenated Solvents and Waste. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.